molecular formula C10H8O3 B1345093 5-Methoxybenzofuran-2-carbaldehyde CAS No. 23145-19-9

5-Methoxybenzofuran-2-carbaldehyde

Cat. No.: B1345093
CAS No.: 23145-19-9
M. Wt: 176.17 g/mol
InChI Key: OPAYERWEZXLSFC-UHFFFAOYSA-N
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Description

5-Methoxybenzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAYERWEZXLSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177722
Record name 2-Benzofurancarboxaldehyde, 5-methoxy-
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23145-19-9
Record name 5-Methoxy-2-benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23145-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxaldehyde, 5-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxaldehyde, 5-methoxy-
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Foundational & Exploratory

Physical and chemical properties of 5-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methoxybenzofuran-2-carbaldehyde

Abstract

This compound is a pivotal heterocyclic compound characterized by a benzofuran core substituted with a methoxy group at the 5-position and a formyl group at the 2-position. This arrangement of functional groups imparts a unique electronic profile and versatile reactivity, establishing it as a valuable building block in synthetic organic chemistry. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the benzofuran scaffold is a well-recognized pharmacophore and a core component of functional materials.[1][2][3][4] This guide provides a comprehensive technical overview of its physical and chemical properties, detailed spectroscopic characterization, primary synthetic routes, and key reactive behaviors. The content herein is curated for researchers, chemists, and professionals in drug development, offering both foundational data and field-proven insights to facilitate its effective application in research and development.

Nomenclature and Physicochemical Properties

Proper identification and understanding of a compound's fundamental properties are the bedrock of its successful application in any research endeavor.

  • IUPAC Name: 5-methoxy-1-benzofuran-2-carbaldehyde

  • CAS Number: 50551-64-9

  • Molecular Formula: C₁₀H₈O₃

  • Synonyms: 2-Formyl-5-methoxybenzofuran

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for determining appropriate solvents for reactions and purification, predicting its behavior in different physical states, and ensuring safe handling and storage.

PropertyValueSource(s)
Molecular Weight 176.17 g/mol [1]
Appearance White to pale yellow solid (estimated)[5]
Boiling Point 296 °C at 760 mmHg (Predicted)[1]
Storage Temperature 2-8°C, under inert atmosphere[1]
Solubility Soluble in common organic solvents like ethanol, diethyl ether, and benzene. Insoluble in water.[6]

Spectroscopic Characterization: A Structural Confirmation Toolkit

Spectroscopic analysis is indispensable for verifying the identity and purity of a synthesized or procured compound. The data presented here represent the expected spectral signatures for this compound, providing a reliable reference for laboratory validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (-CHO) will appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The methoxy group (-OCH₃) protons will present as a sharp singlet around δ 3.8-3.9 ppm.[7] The aromatic and furan ring protons will appear in the aromatic region (δ 6.5-7.8 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic ring system.

  • ¹³C NMR: The carbon NMR spectrum will corroborate the structure, with the most downfield signal corresponding to the aldehyde carbonyl carbon (typically δ 180-190 ppm). The carbons of the aromatic and furan rings will resonate in the δ 110-160 ppm range, while the methoxy carbon will appear upfield around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound will be dominated by two characteristic absorption bands:

  • A strong, sharp peak around 1670-1700 cm⁻¹ , indicative of the C=O stretching vibration of the conjugated aldehyde.

  • Strong absorption bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the furan ring and the methoxy ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a molecular fingerprint. In electron ionization (EI) mode, the mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[8][9] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11]

Rationale for Method Selection: The Vilsmeier-Haack reaction is preferred due to its high regioselectivity and the use of relatively mild and accessible reagents. The electron-donating nature of the methoxy group at the 5-position activates the benzofuran ring system, directing the electrophilic formylation to the electron-rich 2-position of the furan ring.

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10]

  • Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[10]

Below is a diagram illustrating the workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Reaction_Vessel Electrophilic Substitution Vilsmeier_Reagent->Reaction_Vessel Electrophile Starting_Material 5-Methoxybenzofuran Starting_Material->Reaction_Vessel Nucleophile Iminium_Salt Iminium Salt Intermediate Reaction_Vessel->Iminium_Salt Hydrolysis Aqueous Hydrolysis (e.g., H₂O, NaOAc) Iminium_Salt->Hydrolysis Product Crude Product Hydrolysis->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Final_Product 5-Methoxybenzofuran- 2-carbaldehyde Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of 5-methoxybenzofuran.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its aldehyde functional group, which can be readily transformed into a wide array of other functionalities. This makes it an exceptionally useful intermediate.[1][2]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-methoxybenzofuran-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This acid derivative is another key building block for amide or ester synthesis.

  • Reduction: The aldehyde can be reduced to the primary alcohol (5-methoxybenzofuran-2-yl)methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles. For example, it can react with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with active methylene compounds (e.g., malonates, nitriles) in Knoevenagel or Wittig-type reactions to form new carbon-carbon bonds. These reactions are fundamental in building more complex molecular scaffolds.

Experimental Protocol: Representative Wittig Olefination

To illustrate the compound's synthetic utility, this section provides a validated, step-by-step protocol for a Wittig reaction, a cornerstone of C=C bond formation in organic synthesis.

Objective: To synthesize (E)-ethyl 3-(5-methoxybenzofuran-2-yl)acrylate from this compound.

Causality Statement: The Wittig reaction is chosen for its reliability and stereochemical control in converting aldehydes to alkenes. The ylide, generated from the phosphonium salt, acts as a potent carbon nucleophile that attacks the electrophilic aldehyde carbon, leading to the formation of a stable double bond via a four-membered oxaphosphetane intermediate.

Materials:

  • This compound (1.0 eq)

  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a stirred suspension of (ethoxycarbonylmethyl)triphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise. Allow the resulting orange-red mixture to stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (E)-ethyl 3-(5-methoxybenzofuran-2-yl)acrylate.

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the obtained data with expected values.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4][12] Derivatives of benzofuran exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][12][13] this compound serves as a key intermediate for accessing novel benzofuran derivatives with potential therapeutic applications.[1][2] Its aldehyde group provides a convenient anchor point for derivatization, allowing medicinal chemists to systematically modify the structure to optimize biological activity and pharmacokinetic properties.[2]

References

  • MySkinRecipes. This compound. Available at: [Link]

  • National Center for Biotechnology Information. 5-Methoxybenzofuran. PubChem Compound Summary for CID 25943. Available at: [Link]

  • National Center for Biotechnology Information. 5-Methoxy-2-methylbenzofuran. PubChem Compound Summary for CID 4639349. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Available at: [Link]

  • Popiołek, Ł., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Available at: [Link]

  • The Good Scents Company. 2-benzofuran carboxaldehyde. Available at: [Link]

  • Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Available at: [Link]

Sources

Strategic Acquisition and Validation of 5-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Sourcing Whitepaper

Executive Summary

5-Methoxybenzofuran-2-carbaldehyde (CAS: 23145-19-9) is a critical pharmacophore in the synthesis of melatonin receptor agonists, anti-tumor agents, and fluorescent imaging probes. Its aldehyde functionality at the C2 position serves as a versatile "chemical handle" for reductive aminations, Wittig olefinations, and condensation reactions.

However, commercial sourcing of this intermediate presents specific challenges:

  • Oxidative Instability: The aldehyde moiety is prone to aerobic oxidation, degrading to 5-methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7) during storage or transport.

  • Isomeric Purity: Ensuring the methoxy group is strictly at the C5 position (vs. C6 or C4) is vital for structure-activity relationship (SAR) consistency.

This guide provides a rigorous framework for sourcing, validating, and handling this compound to ensure experimental reproducibility.

Chemical Identity & Physical Profile[1][2][3][4]

Before engaging suppliers, the chemical identity must be unequivocally established to avoid nomenclature errors (e.g., confusion with 2,3-dihydro analogs).

ParameterSpecification
IUPAC Name 5-Methoxy-1-benzofuran-2-carbaldehyde
CAS Number 23145-19-9
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Appearance Pale yellow to tan solid (Color darkens upon oxidation)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Key Impurity 5-Methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7)

Strategic Sourcing: The Vendor Landscape

Do not rely on a single source. The market is stratified into three tiers based on stock reliability and quality assurance.

Table 1: Supplier Tier Analysis
TierCharacteristicsRepresentative VendorsStrategic Use Case
Tier 1: Global Catalog High reliability, rigorous QC, higher cost. Often re-package from bulk.Sigma-Aldrich (Merck) , Thermo Fisher Reference standards; small-scale (<1g) initial screening.
Tier 2: Building Block Specialists Primary manufacturers, large inventory, moderate cost. Best balance.Combi-Blocks , BLD Pharm , Enamine Scale-up (1g - 100g); routine synthesis.
Tier 3: Bulk/Custom Low cost, variable lead times. QC requires internal validation.Ambeed , Chem-Space (Aggregators)Pilot plant campaigns (>100g).
Sourcing Decision Matrix

The following logic gate determines whether to purchase or synthesize the material based on project timelines and purity requirements.

SourcingStrategy Start Requirement: this compound CheckStock Check Tier 2 Stock (Combi-Blocks/BLD) Start->CheckStock IsAvailable Available > 97% Purity? CheckStock->IsAvailable Buy Purchase & Quarantine IsAvailable->Buy Yes Synthesize Initiate In-House Synthesis IsAvailable->Synthesize No / Lead Time > 2 wks QC Internal QC (NMR/LCMS) Buy->QC Pass Release to Lab QC->Pass Purity > 97% Fail Recrystallize or Purify QC->Fail Contains >5% Acid Fail->Pass Post-Purification

Figure 1: Strategic sourcing workflow emphasizing the "Make vs. Buy" decision and mandatory internal QC.

Incoming Quality Control (IQC) Protocol

Trusting the Certificate of Analysis (CoA) without verification is a scientific risk. The aldehyde group is reactive; "fresh" bottles can degrade if seals are compromised.

The "Self-Validating" QC Workflow

Step 1: Visual Inspection

  • Pass: Pale yellow crystalline solid.

  • Fail: Dark brown/orange sticky solid (indicates significant polymerization or oxidation).

Step 2: ¹H-NMR Diagnostic (DMSO-d₆) Run a quick proton NMR. Focus on two key regions to validate identity and purity.

Region (ppm)Signal TypeAssignmentDiagnostic Value
9.60 - 9.80 Singlet (1H)Aldehyde (-CHO) Confirms identity. Integration must be 1.0.
12.0 - 13.0 Broad SingletCarboxylic Acid (-COOH) Impurity Flag. Presence indicates oxidation to the acid form.
3.80 - 3.85 Singlet (3H)Methoxy (-OCH₃) Confirms 5-methoxy substitution pattern.
7.00 - 7.70 Multiplet (4H)Aromatic Protons Check for isomer impurities (coupling constants).

Step 3: Functional Purity (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm and 280 nm (Benzofuran absorption).

  • Acceptance Criteria: Main peak area > 97%. Acid impurity will elute earlier (more polar) than the aldehyde.

Synthetic Contingency (The "Make" Option)

If commercial stock is unavailable or degraded, the synthesis of this compound is reliable via the Vilsmeier-Haack formylation of 5-methoxybenzofuran.

Reaction Pathway[4][6][7][8][9]
  • Precursor: 5-Methoxybenzofuran (Commercially available or made from 4-methoxyphenol).

  • Reagents: Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF).

  • Mechanism: Electrophilic aromatic substitution at the electron-rich C2 position.

SynthesisPath SM 5-Methoxybenzofuran Intermediate Iminium Salt SM->Intermediate 0°C to RT Reagents POCl3 / DMF (Vilsmeier-Haack) Reagents->Intermediate Product 5-Methoxybenzofuran- 2-carbaldehyde Intermediate->Product pH 5-6 Hydrolysis H2O / NaOAc Hydrolysis Hydrolysis->Product

Figure 2: Vilsmeier-Haack formylation pathway for on-demand synthesis.

Protocol Summary:

  • Dissolve 5-methoxybenzofuran (1 eq) in anhydrous DMF.

  • Add POCl₃ (1.2 eq) dropwise at 0°C under N₂.

  • Stir at room temperature for 2-4 hours (Monitor TLC).

  • Quench onto ice/sodium acetate (buffer to pH ~5-6). Crucial: Avoid strong base which can induce Cannizzaro disproportionation.

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

Handling & Storage Recommendations

To maintain the integrity of the aldehyde for downstream applications (e.g., reductive amination):

  • Storage: Store at 2-8°C (refrigerator) or -20°C (long term).

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Purification of Aged Stock: If the acid impurity (>5%) is detected:

    • Dissolve crude material in minimal hot Ethanol.

    • Filter hot (removes insoluble polymers).

    • Cool slowly to 4°C. The aldehyde crystallizes; the acid often remains in the mother liquor or can be washed away with cold saturated NaHCO₃ solution (rapid wash).

References

  • Dawood, K. M., et al. (2015). Synthesis and computational study of 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde. Journal of Chemical and Pharmaceutical Research.[1] (Contextual reference for benzofuran formylation techniques).

  • Rylander, P. (2012). Hydrogenation Methods.[2][3] Academic Press. (Reference for reductive amination protocols using benzofuran aldehydes).

  • PubChem. (n.d.).[4] Compound Summary: this compound.[5][6] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Novel Schiff Bases from 5-Methoxybenzofuran-2-carbaldehyde: A Detailed Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of pharmacologically significant moieties is a cornerstone of rational drug design. This application note delves into the synthesis of a promising class of compounds: Schiff bases derived from 5-Methoxybenzofuran-2-carbaldehyde. The benzofuran core is a well-established "privileged scaffold," present in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Schiff bases, characterized by the azomethine (-C=N-) functional group, are themselves a versatile class of compounds renowned for their diverse pharmacological effects and their ability to coordinate with metal ions, forming stable and often more potent complexes.

The conjugation of these two pharmacophores presents a compelling strategy for the development of novel therapeutic agents. The methoxy group at the 5-position of the benzofuran ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This guide provides detailed, field-proven protocols for the synthesis of these target compounds, an in-depth look at the underlying chemical principles, and a framework for their characterization, empowering researchers to explore this promising area of medicinal chemistry.

Reaction Schematics and Underlying Principles

The formation of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds via a nucleophilic addition-elimination mechanism.

The General Reaction

The overall transformation can be represented as follows:

G cluster_reactants Reactants cluster_products Product R1 This compound P1 Schiff Base R1->P1 [Catalyst], Solvent, Δ R2 +R-NH2(Primary Amine) P2 +H2O G A Aldehyde Carbonyl (Electrophile) C Protonation of Carbonyl Oxygen (Acid Catalyst) A->C H+ B Primary Amine (Nucleophile) D Nucleophilic Attack B->D C->D E Hemiaminal Intermediate D->E F Proton Transfer E->F G Protonation of Hydroxyl Group F->G H+ H Elimination of Water G->H -H2O I Deprotonation H->I J Schiff Base (Imine) I->J -H+

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases from this compound using conventional heating, microwave irradiation, and ultrasound-assisted techniques.

Materials and Reagents
  • This compound

  • Various primary amines (e.g., aniline, p-toluidine, 2-amino-4-chlorophenol, benzylamine, etc.)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Microwave synthesizer

  • Ultrasonic bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

  • Rotary evaporator

Protocol 1: Conventional Synthesis via Reflux

This method is the most traditional and widely used approach, suitable for a broad range of substrates.

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.76 g) in 30 mL of absolute ethanol.

  • Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (10 mmol). For solid amines, dissolve them in a minimal amount of ethanol before adding.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture with gentle stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation and Purification:

    • Once the reaction is complete, cool the flask to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

    • If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • If no precipitate forms, reduce the solvent volume using a rotary evaporator until a solid or oil is obtained. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Microwave-Assisted Synthesis (MAS)

MAS offers a significant acceleration of the reaction, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.

Step-by-Step Procedure:

  • Reactant Mixture: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine this compound (1 mmol, 0.176 g), the primary amine (1 mmol), and 3-4 mL of ethanol.

  • Catalyst Addition: Add one drop of glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 5-15 minutes. The power can be set between 100-300 W. Note: Reaction parameters should be optimized for each specific substrate.

  • Cooling and Isolation: After irradiation, cool the vessel to room temperature. The product will often crystallize upon cooling.

  • Purification: Collect the product by filtration, wash with cold ethanol, and recrystallize if necessary.

Protocol 3: Ultrasound-Assisted Synthesis

This environmentally friendly method utilizes the energy of ultrasonic waves to promote the reaction, often at room temperature, minimizing thermal degradation of products.

Step-by-Step Procedure:

  • Reactant Mixture: In a 50 mL Erlenmeyer flask, mix this compound (5 mmol, 0.88 g) and the primary amine (5 mmol) in 15 mL of ethanol.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath such that the liquid level in the flask is at the same level as the water in the bath.

  • Sonication: Irradiate the mixture for 30-60 minutes at room temperature. The progress can be monitored by TLC.

  • Work-up: After completion, the product can be isolated as described in the conventional method, either by direct filtration if a precipitate forms or after solvent removal and recrystallization.

Characterization and Data

The synthesized Schiff bases should be characterized by standard analytical techniques to confirm their structure and purity.

Key Spectroscopic Signatures:
  • FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ , corresponding to the C=N (azomethine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) further confirms the reaction.

  • ¹H NMR Spectroscopy: A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0-9.0 ppm . The signals corresponding to the aromatic and methoxy protons of the benzofuran moiety and the protons of the amine residue will also be present.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) will show a characteristic signal in the range of δ 150-165 ppm .

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the Schiff base should be observed.

Representative Data Table

The following table summarizes expected data for a series of Schiff bases derived from this compound, based on typical results for similar compounds.

EntryAmineProduct StructureMethodYield (%)M.P. (°C)Key ¹H NMR (δ, ppm)
1 AnilineReflux85-92118-120~8.5 (s, 1H, -CH=N-)
2 4-MethylanilineReflux88-95135-137~8.4 (s, 1H, -CH=N-), ~2.4 (s, 3H, -CH₃)
3 4-ChloroanilineMicrowave90-96142-144~8.6 (s, 1H, -CH=N-)
4 BenzylamineUltrasound82-8995-97~8.2 (s, 1H, -CH=N-), ~4.8 (s, 2H, -CH₂-)

Note: Yields and melting points are illustrative and will vary based on the specific amine and reaction conditions used.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive amine or aldehyde.- Insufficient reaction time or temperature.- pH is too acidic (amine is protonated).- Check the purity of starting materials.- Increase reaction time or switch to a higher-boiling solvent.- Use only a catalytic amount of acid. If necessary, add a non-nucleophilic base like triethylamine to neutralize any excess acid in the starting amine.
Formation of Oily Product or Difficulty in Crystallization - Presence of impurities.- Product has a low melting point.- Purify the crude product using column chromatography (silica gel).- Try recrystallization from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate).- Triturate the oil with a non-polar solvent like hexane to induce solidification.
Reaction Stalls (Incomplete Conversion) - Reversible nature of the reaction.- Water produced during the reaction is hydrolyzing the product.- Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the equilibrium forward.- Add a dehydrating agent like anhydrous Na₂SO₄ or MgSO₄ to the reaction mixture.

Conclusion and Future Outlook

The synthesis of Schiff bases from this compound provides a robust platform for generating a diverse library of compounds with significant potential in drug discovery. The protocols outlined in this guide, encompassing conventional, microwave, and ultrasound-assisted methods, offer researchers flexibility and efficiency in synthesizing these valuable molecules. The straightforward nature of the reaction, coupled with the high yields and purity achievable, makes this an attractive synthetic route for both academic and industrial laboratories. Further exploration of the structure-activity relationships of these novel benzofuran-Schiff base conjugates is warranted and could lead to the identification of potent new therapeutic agents.

References

  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119.
  • Quadri, S. M., & Angadi, B. (2019). Synthesis, Characterization, and Biological and Optoelectronic Properties of Benzofuran and Schiff's Base Derivatives.
  • Berber, N., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. ADIYAMAN ÜNİVERSİTESİ BİLİMSEL ARAŞTIRMA PROJELERİ DERGİSİ, 10(1), 179-188.
  • Singh, A., Chaturvedi, P., & Tiwari, A. (2018). SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE.
  • Thorat, B. R., et al. (2015). SYNTHESIS OF SCHIFF BASES OF 7-METHOXY-2-[4- (METHYLSULFANYL)PHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND ANIMES AND HYDRAZIDE. Hetero Letters, 5(2), 269-278.
  • Rahman, A. H., & Ismail, E. M. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity. Arzneimittelforschung, 26(5), 756-759.
  • De Oliveira, S. (2023). Introduction to Schiff Base. IntechOpen. DOI: 10.5772/intechopen.108289. [Link]

  • Dayma, V., et al. (2018). Comparative study of Schiff base using various synthesis methods and their theoretical prediction of activities. International Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 88-93. [Link]

Sources

Application Note: Knoevenagel Condensation with 5-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemo-Physical Context[1][2][3][4][5][6][7][8][9]

5-Methoxybenzofuran-2-carbaldehyde is a pivotal scaffold in medicinal chemistry, serving as the precursor for a wide array of pharmacophores including VEGFR-2 inhibitors, tubulin polymerization inhibitors, and antimicrobial agents. The benzofuran core mimics the structure of natural products (e.g., psoralens), while the 5-methoxy group modulates lipophilicity and metabolic stability.

This guide focuses on the Knoevenagel condensation , the primary method for functionalizing the C-2 position. While the reaction is standard, the specific electronic properties of the 5-methoxy substituent require tailored protocols to maximize yield and selectivity.

Substrate Analysis: The "EDG" Effect

The 5-methoxy group is an Electron Donating Group (EDG). Through resonance, it donates electron density into the benzofuran ring.

  • Impact: This increases the electron density of the aromatic system, rendering the C-2 aldehyde slightly less electrophilic compared to unsubstituted or nitro-substituted benzofurans.

  • Operational Consequence: Standard protocols often require extended reaction times or optimized catalyst loading to drive the reaction to completion, particularly when using weak nucleophiles.

Mechanistic Workflow

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step which drives the equilibrium toward the stable conjugated product.

KnoevenagelMechanism Aldehyde 5-Methoxybenzofuran- 2-carbaldehyde Alcohol Aldol Intermediate (Beta-hydroxy) Aldehyde->Alcohol Base Catalyst (Base) (e.g., Piperidine) ActiveMethylene Active Methylene (e.g., Malonic Acid) Base->ActiveMethylene Deprotonation Enolate Enolate Intermediate ActiveMethylene->Enolate Enolate->Aldehyde Nucleophilic Attack Dehydration Dehydration (-H2O) Alcohol->Dehydration Base-assisted Product Conjugated Product (E-isomer dominant) Dehydration->Product Thermodynamic Sink

Figure 1: General mechanism of the base-catalyzed Knoevenagel condensation. The dehydration step is irreversible under these conditions, driving the reaction forward.

Experimental Protocols

Protocol A: The "Doebner Modification" (Synthesis of Acrylic Acids)

Target: (E)-3-(5-methoxybenzofuran-2-yl)acrylic acid Application: Precursor for HDAC inhibitors and antimicrobial agents.

Reagents:

  • This compound (1.0 equiv)

  • Malonic acid (1.2 - 1.5 equiv)

  • Pyridine (Solvent/Base, 5-10 volumes)

  • Piperidine (Catalyst, 0.1 equiv)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve the aldehyde in pyridine.

  • Addition: Add malonic acid and piperidine.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours.

    • Checkpoint: Monitor CO₂ evolution. The reaction is complete when effervescence ceases.

  • Quench: Cool the mixture to room temperature. Pour the solution into a mixture of crushed ice and concentrated HCl (pH should be < 2).

  • Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure full precipitation.

  • Purification: Filter the solid, wash with cold water (3x) to remove pyridine salts. Recrystallize from Ethanol/Water (9:1).

Critical Process Parameter (CPP): The decarboxylation step (loss of CO₂) is thermal. If the reaction is run below 80°C, the intermediate dicarboxylic acid may isolate instead of the acrylic acid.

Protocol B: "Green" Solvent-Free Synthesis (Library Generation)

Target: 2-((5-methoxybenzofuran-2-yl)methylene)malononitrile Application: High-throughput screening (HTS) for anticancer activity (VEGFR-2 inhibition).

Reagents:

  • This compound (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Ammonium Acetate (0.1 equiv) or Biogenic Carbonate

Step-by-Step Methodology:

  • Mixing: In a mortar, combine the aldehyde, malononitrile, and catalyst.

  • Grinding: Grind the mixture vigorously with a pestle for 10–20 minutes.

    • Observation: The mixture will likely turn into a paste or melt due to the exothermicity and eutectic formation.

  • Monitoring: Check TLC (Hexane:EtOAc 7:3). Conversion is usually >95% within 20 mins.[1]

  • Workup: Wash the solid paste with cold water to remove the ammonium salt.

  • Drying: Recrystallize the crude solid from hot ethanol.

Comparative Data & Optimization

The following table summarizes expected outcomes based on catalyst choice for this compound.

Active MethyleneCatalyst/ConditionsSolventTemp (°C)Time (h)Yield (%)Notes
Malonic Acid Piperidine/PyridinePyridine1003-485-92Standard Doebner; Decarboxylation occurs in situ.
Malononitrile Ammonium AcetateNone (Grinding)RT0.394-98Green chemistry; rapid; high purity.
Ethyl Cyanoacetate PiperidineEthanol78 (Reflux)2-388-90Classic method; product precipitates on cooling.
Creatinine Acetic AnhydrideAcetic Acid120470-80Requires higher temp; forms antimicrobial derivatives.
Decision Logic for Catalyst Selection

CatalystSelection Start Select Active Methylene Acidic Acidic Group Present? (e.g. Malonic Acid) Start->Acidic Nitrile Nitrile/Ester Only? (e.g. Malononitrile) Start->Nitrile Doebner Use Pyridine/Piperidine (High Temp for Decarboxylation) Acidic->Doebner Yes Green Green Method? (Solvent Free) Nitrile->Green Classic Ethanol/Piperidine (Standard Reflux) Green->Classic No (Scale-up) Grind Grinding + NH4OAc (Room Temp) Green->Grind Yes

Figure 2: Decision tree for selecting the optimal catalytic system based on substrate acidity and process goals.

Troubleshooting & Expert Insights

Solubility Issues

The 5-methoxy group increases lipophilicity. If the aldehyde does not dissolve in ethanol during reflux (Protocol B), add a co-solvent such as THF or Dichloromethane (10% v/v). Avoid DMSO if possible, as workup becomes difficult.

The "Peeling" Reaction

While rare with benzofurans, retro-aldol (peeling) can occur with strong hydroxide bases (NaOH/KOH) at high temperatures, degrading the aldehyde.

  • Solution: Stick to amine bases (Piperidine, DBU) or buffered systems (Ammonium Acetate) to maintain the integrity of the furan ring.

Isomer Control

Knoevenagel condensation typically yields the thermodynamically stable (E)-isomer .

  • Verification: In 1H NMR, the vinylic proton often appears as a singlet (if trisubstituted) or a doublet with

    
     (if disubstituted acrylic acid).
    
  • Z-Isomer: If the (Z)-isomer is required (rare for biological activity), photochemical isomerization of the product is usually necessary.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. (Analogous heterocyclic protocols).

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation / Doebner Modification.

  • Miao, Y., et al. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health (NIH).

  • Al-Wahaibi, L.H., et al. (2023).[2] Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances / PubMed Central.

  • Banaras Hindu University. (2018). Novel Methods of Knoevenagel Condensation.

  • Santa Cruz Biotechnology. (n.d.). (2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid.

Sources

Application Note: Strategic Synthesis of Heterocyclic Pharmacophores from 5-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The benzofuran moiety is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous therapeutic agents, including amiodarone (antiarrhythmic) and methoxsalen (psoriasis treatment).[1] Specifically, 5-Methoxybenzofuran-2-carbaldehyde represents a high-value intermediate due to the electron-donating methoxy group at the C5 position, which modulates lipophilicity and metabolic stability, and the reactive C2-formyl group, which serves as a versatile "chemical handle" for divergent synthesis.

This Application Note details the protocols for transforming this compound into three distinct classes of bioactive heterocycles: Chalcones , Pyrazoles , and Thiazolidinones . These pathways are selected based on their proven utility in generating libraries for oncology (tubulin polymerization inhibition) and infectious disease (antimicrobial) screening.

Core Chemical Strategy

The synthesis follows a divergent workflow:

  • Pathway A (C-C Bond Formation): Claisen-Schmidt condensation to yield Chalcones, followed by heterocyclization to Pyrazoles.

  • Pathway B (C-N Bond Formation): Condensation to Schiff Bases, followed by cyclocondensation to Thiazolidinones.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways described in this guide.

BenzofuranSynthesis Figure 1: Divergent Synthesis Pathways from this compound Start 5-Methoxybenzofuran- 2-carbaldehyde Chalcone Chalcone Derivative (α,β-unsaturated ketone) Start->Chalcone Claisen-Schmidt (Acetophenone/NaOH) SchiffBase Schiff Base (Imine Intermediate) Start->SchiffBase Condensation (Ar-NH2/EtOH) Pyrazole Pyrazole Derivative (5-membered heterocycle) Chalcone->Pyrazole Heterocyclization (NH2NH2/AcOH) Thiazolidinone 4-Thiazolidinone (S-N Heterocycle) SchiffBase->Thiazolidinone Cyclocondensation (HS-CH2-COOH)

Figure 1: Divergent synthesis pathways converting the aldehyde precursor into Chalcone/Pyrazole and Schiff Base/Thiazolidinone scaffolds.[2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of Chalcone Derivatives

Mechanism: Base-catalyzed Claisen-Schmidt condensation.[2] The enolate generated from the acetophenone attacks the electrophilic carbonyl of the benzofuran aldehyde.

Reagents:

  • This compound (1.0 equiv)

  • 4-Aminoacetophenone (or substituted acetophenone) (1.0 equiv)

  • Sodium Hydroxide (40% aq. solution)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and the substituted acetophenone (10 mmol) in Ethanol (25 mL).

  • Catalysis: Place the flask in an ice bath (0-5°C). Add 40% NaOH solution (5 mL) dropwise with vigorous stirring over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The formation of a yellow/orange precipitate indicates the chalcone product.

  • Quenching: Pour the reaction mixture into crushed ice (200 g) containing HCl (5 mL) to neutralize the base.

  • Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral.

  • Purification: Recrystallize from hot ethanol to yield the pure Chalcone as yellow needles.

Protocol B: Heterocyclization to Pyrazoles

Mechanism: A Michael addition of hydrazine to the


-unsaturated ketone (chalcone), followed by intramolecular cyclization and dehydration.

Reagents:

  • Benzofuran Chalcone (from Protocol A) (1.0 equiv)

  • Hydrazine Hydrate (99%) (5.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[5][6]

Step-by-Step Methodology:

  • Setup: Dissolve the Benzofuran Chalcone (5 mmol) in Glacial Acetic Acid (15 mL) in a 50 mL reflux flask.

  • Addition: Add Hydrazine Hydrate (25 mmol) slowly to the solution. Note: Exothermic reaction; handle with care.

  • Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

  • Monitoring: Check TLC for the disappearance of the chalcone spot. The pyrazole product is typically more polar.

  • Isolation: Cool the mixture to room temperature and pour into ice-cold water (100 mL).

  • Work-up: A solid precipitate will form.[5] Filter and wash with water.[5] If an oil forms, extract with Ethyl Acetate, dry over anhydrous

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol/DMF mixtures or perform column chromatography if necessary.

Protocol C: Synthesis of 4-Thiazolidinones

Mechanism: This is a two-step sequence. First, the aldehyde reacts with an amine to form an imine (Schiff base). Second, the imine undergoes a cyclocondensation with thioglycolic acid, where the sulfur attacks the imine carbon and the carboxyl group reacts with the amine nitrogen to close the ring.

Reagents:

  • This compound (1.0 equiv)

  • Aromatic Amine (e.g., Aniline, 4-Fluoroaniline) (1.0 equiv)

  • Thioglycolic Acid (1.5 equiv)

  • Anhydrous Zinc Chloride (

    
    ) (Catalytic amount)
    
  • Dry Benzene or Toluene (Solvent)

Step-by-Step Methodology:

  • Schiff Base Formation:

    • Reflux the aldehyde (10 mmol) and aromatic amine (10 mmol) in Ethanol (20 mL) with 2 drops of Glacial Acetic Acid for 2–3 hours.

    • Cool, filter the solid Schiff base, and dry.

  • Cyclization Setup: In a dry flask equipped with a Dean-Stark trap, dissolve the Schiff base (5 mmol) in dry Benzene/Toluene (30 mL).

  • Reagent Addition: Add Thioglycolic Acid (7.5 mmol) and a pinch of anhydrous

    
    .
    
  • Reflux: Reflux the mixture for 8–12 hours. The Dean-Stark trap removes the water generated, driving the equilibrium forward.

  • Isolation: Distill off the solvent to reduce volume by 80%. Cool the residue and pour into a saturated Sodium Bicarbonate (

    
    ) solution to remove unreacted acid.
    
  • Purification: Filter the solid product, wash with water, and recrystallize from Ethanol or Dioxane.

Expected Results & Data Summary

The following table summarizes the physicochemical properties typically observed for these derivatives.

Compound ClassAppearanceTypical YieldMelting Point RangeIR Signature (

)
Chalcone Yellow/Orange Solid75–85%140–160°C1650 (C=O), 1600 (C=C)
Pyrazole White/Pale Yellow Solid65–75%180–210°C3300 (NH), 1590 (C=N)
Schiff Base Yellow Crystalline Solid80–90%120–140°C1620 (C=N), No C=O
Thiazolidinone Brown/Off-white Solid60–70%190–220°C1690 (C=O amide), 650 (C-S)

References

  • Synthesis of Schiff Bases from Benzofuran Derivatives: Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Context: Provides general conditions for Schiff base condensation applicable to heterocyclic aldehydes.

  • Thiazolidinone Synthesis Protocol: Synthesis and characterization of Schiff bases and thiazolidinone derivatives and their microbial evaluation. Context: Validates the cyclization of Schiff bases with thioglycolic acid to form thiazolidinones.[7]

  • Chalcone to Pyrazole Cyclization: Eco-friendly and Expedient Synthesis of Benzofuran based 1, 3, 5-Substituted Pyrazole Derivatives. Context: Confirms the specific reactivity of benzofuran-chalcones with hydrazine hydrate.

  • Benzofuran Biological Activity: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Context: Background on the pharmacological importance of the benzofuran scaffold.

  • General Chalcone Synthesis (Claisen-Schmidt): Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Context: Standardizes the base-catalyzed condensation method used in Protocol A.

Sources

5-Methoxybenzofuran-2-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methoxybenzofuran-2-carbaldehyde is a pivotal intermediate in the synthesis of pharmacologically active heterocycles. Characterized by an electron-rich benzofuran core and a reactive formyl group at the C2 position, this building block offers a unique balance of stability and reactivity. This guide details its application in constructing Schiff bases, Knoevenagel adducts, and heterocyclic scaffolds, with a focus on optimizing reaction conditions for drug discovery workflows targeting antimicrobial, antitumor, and neuroprotective pathways.

Chemical Profile & Reactivity Analysis

Structural Significance

The compound features a benzofuran ring substituted with a methoxy group at C5 and an aldehyde at C2.[1]

  • 5-Methoxy Group (+M Effect): Acts as an electron-donating group (EDG). This increases the electron density of the aromatic system, making the benzofuran ring more susceptible to electrophilic attack (e.g., at C3) but also influencing the electronics of the C2-aldehyde.

  • 2-Formyl Group (-I/-M Effect): A classic electrophile. However, the conjugation with the electron-rich furan ring renders this carbonyl slightly less electrophilic than standard benzaldehydes, often requiring specific catalysis (e.g., piperidine/acetic acid) to drive condensation reactions to completion.

Physical Properties
PropertyData
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Appearance Pale yellow to off-white solid
Melting Point 81–83 °C
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water.
Stability Stable under standard conditions; sensitive to strong oxidizers.

Key Synthetic Transformations

The utility of this compound lies in its ability to undergo diverse C-C and C-N bond-forming reactions.

Reaction Landscape Visualization

The following diagram maps the primary synthetic pathways diverging from the C2-aldehyde handle.

G Start 5-Methoxybenzofuran- 2-carbaldehyde Schiff Schiff Bases (Imines) (Bioactive Ligands) Start->Schiff + Primary Amines (H+, -H2O) Knoevenagel Conjugated Enones (Antitumor Agents) Start->Knoevenagel + Active Methylene (Base, -H2O) Heterocycle Imidazoles / Oxazoles (Fused Rings) Start->Heterocycle + Creatinine/Hippuric Acid Redox Alcohols / Acids (Functional Intermediates) Start->Redox NaBH4 (Red) / KMnO4 (Ox)

Figure 1: Synthetic divergence from the this compound scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligands

Schiff bases derived from this aldehyde are potent ligands for metal complexes and exhibit significant antimicrobial activity. The 5-methoxy group enhances lipophilicity, aiding membrane permeability.

Target Reaction: Condensation with 4-aminoantipyrine or hydrazides.

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (e.g., 4-aminoantipyrine, benzhydrazide) (1.0 eq)

  • Solvent: Absolute Ethanol (10-15 mL per mmol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the amine component. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid activates the carbonyl carbon, facilitating nucleophilic attack.

  • Reflux: Attach a condenser and reflux the mixture at 78–80 °C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, pour the mixture onto crushed ice (approx. 50 g).

  • Isolation: Filter the solid precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and then with water.

  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture to yield the pure imine.

Expected Yield: 75–85% Key Observation: A color change (often to yellow or orange) indicates imine formation due to extended conjugation.

Protocol B: Knoevenagel Condensation (Antitumor Scaffolds)

This protocol extends the carbon chain to form


-unsaturated systems, critical for Michael acceptor properties in antitumor drugs.

Target Reaction: Condensation with Active Methylene Compounds (e.g., Malononitrile, Indan-1,3-dione).

Reagents:

  • This compound (1.0 eq)

  • Active Methylene Compound (1.1 eq)

  • Solvent: Ethanol or Toluene

  • Catalyst: Piperidine (0.1 eq)

Step-by-Step Procedure:

  • Setup: Charge a reaction vessel with 1.0 mmol of aldehyde and 1.1 mmol of the active methylene compound (e.g., malononitrile) in 10 mL of ethanol.

  • Catalyst Addition: Add catalytic piperidine (approx. 2-3 drops).

  • Reaction: Stir at room temperature for highly active methylene compounds (like malononitrile). For less active substrates (like hydantoins), reflux is required (2–4 hours).

  • Workup: The product usually precipitates out of the ethanolic solution as it forms.

  • Filtration: Collect the solid by filtration.

  • Washing: Wash with cold ethanol to remove unreacted aldehyde and catalyst.

  • Drying: Dry in a vacuum oven at 50 °C.

Mechanism Note: The piperidine acts as a base to deprotonate the active methylene, generating a carbanion that attacks the aldehyde. The subsequent dehydration is favored by the formation of a conjugated system extending from the benzofuran ring.

Applications in Drug Discovery[1][2][3]

Antimicrobial & Antifungal Agents

Derivatives synthesized via Protocol A (Schiff bases) have shown efficacy against S. aureus and E. coli. The benzofuran moiety mimics natural products, allowing intercalation into bacterial DNA or inhibition of cell wall synthesis enzymes.

Antitumor Activity

Compounds resulting from Protocol B (specifically condensation with indan-1,3-dione or hydantoin) act as intercalating agents. The planar benzofuran structure facilitates stacking between DNA base pairs, while the 5-methoxy group can participate in hydrogen bonding with specific residues in the minor groove.

Neuroprotection

Recent studies highlight 5-methoxybenzofuran-2-carboxamides (derived from the oxidation of the aldehyde to acid, followed by amidation) as potential antioxidants. They scavenge Reactive Oxygen Species (ROS), protecting neuronal cells from oxidative stress-induced apoptosis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Schiff Base) Incomplete water removalUse a Dean-Stark trap (if using toluene) or add molecular sieves to the reaction.
No Precipitation Product too soluble in EtOHConcentrate the solvent by 50% on a rotavap, then cool to 4 °C.
Impure Product (TLC) Aldehyde oxidationThe aldehyde can oxidize to carboxylic acid over time. Recrystallize starting material if MP < 80 °C.
Darkening of Reaction PolymerizationBenzofurans can polymerize under strong acid conditions. Use weak acids (acetic) and avoid mineral acids (HCl/H₂SO₄).

References

  • Synthesis and Biological Activity of Benzofuran Schiff Bases Source: ResearchGate / Egypt.[2] J. Chem. Context: Details the condensation of furan-2-carboxaldehydes with hydrazides and their antimicrobial profiles.

  • Knoevenagel Condensation of Furan Derivatives Source: Iraqi Journal of Science / University of Baghdad Context: Protocol for condensing 5-substituted furan-2-carboxaldehydes with active methylene compounds like creatinine.[3]

  • Neuroprotective Effects of Benzofuran Derivatives Source: National Institutes of Health (NIH) / PubMed Central Context: Discusses the antioxidant and neuroprotective mechanisms of 5-methoxybenzofuran derivatives.

  • Reaction of Furan-2-carboxaldehydes with Hippuric Acid Source: MDPI (Molecules) Context: Synthesis of oxazolones via condensation, highlighting microwave vs. classical heating methods.[4]

Sources

Protocol for the synthesis of 5-Methoxybenzofuran-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 5-Methoxybenzofuran-2-carbaldehyde Derivatives

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of pharmacologically active compounds. Benzofuran scaffolds are prevalent in numerous natural products and approved drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This protocol details a robust and widely-used synthetic route involving the formation of the benzofuran core from a substituted salicylaldehyde, followed by formylation via the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of these reactions, provide a detailed, step-by-step experimental procedure, and discuss strategies for the subsequent derivatization of the target molecule. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[2] Its structural rigidity and electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets. Derivatives of benzofuran have been successfully developed into drugs for treating conditions ranging from psoriasis (Methoxsalen) to cardiac arrhythmias (Amiodarone).[2] The introduction of a carbaldehyde group at the C-2 position, as in this compound, provides a versatile chemical handle for further molecular elaboration, enabling the creation of diverse libraries of compounds for screening and lead optimization.[4][5]

Scientific Rationale and Synthetic Strategy

The synthesis of this compound is typically achieved through a two-stage process:

  • Construction of the 5-Methoxybenzofuran Core: This is commonly accomplished by first synthesizing an ether intermediate from a commercially available phenol, followed by an intramolecular cyclization. A reliable method involves the O-alkylation of 4-methoxysalicylaldehyde with an ethyl haloacetate, followed by a base-mediated cyclization to form the benzofuran ring.[6][7]

  • Formylation at the C-2 Position: The Vilsmeier-Haack reaction is an exceptionally effective method for introducing a formyl (-CHO) group onto electron-rich heterocyclic systems like benzofuran.[8][9][10] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11] This electrophile preferentially attacks the electron-rich C-2 position of the benzofuran ring.

The overall synthetic pathway is outlined below.

G cluster_0 Part 1: Benzofuran Core Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation 4-Methoxysalicylaldehyde 4-Methoxysalicylaldehyde Ethyl 2-((2-formyl-5-methoxyphenoxy)acetate) Ethyl 2-((2-formyl-5-methoxyphenoxy)acetate) 4-Methoxysalicylaldehyde->Ethyl 2-((2-formyl-5-methoxyphenoxy)acetate) Ethyl bromoacetate, K₂CO₃, Acetonitrile 5-Methoxybenzofuran 5-Methoxybenzofuran Ethyl 2-((2-formyl-5-methoxyphenoxy)acetate)->5-Methoxybenzofuran Base-catalyzed Cyclization This compound This compound 5-Methoxybenzofuran->this compound POCl₃, DMF

Caption: Overall synthetic workflow.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is divided into two primary stages, reflecting the overall strategy.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaPurity/GradeSupplierNotes
4-Methoxysalicylaldehyde673-22-3C₈H₈O₃≥98%Sigma-AldrichStarting Material
Ethyl bromoacetate105-36-2C₄H₇BrO₂≥98%Sigma-AldrichLachrymator , handle in fume hood
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃Anhydrous, ≥99%Fisher ScientificUsed as a base
Acetonitrile (MeCN)75-05-8C₂H₃NAnhydrous, ≥99.8%Sigma-AldrichReaction solvent
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃≥99%Sigma-AldrichCorrosive , reacts violently with water
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, ≥99.8%Sigma-AldrichReagent and solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeVWRExtraction solvent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Saturated aq. soln.-For neutralization
Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄AnhydrousFisher ScientificDrying agent
Silica Gel63231-67-4SiO₂230-400 meshSorbent TechnologiesFor column chromatography
Stage 1: Synthesis of 5-Methoxybenzofuran

This stage involves the O-alkylation of 4-methoxysalicylaldehyde and subsequent intramolecular cyclization.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxysalicylaldehyde (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (18.2 g, 131.5 mmol).

  • Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add ethyl bromoacetate (8.7 mL, 78.9 mmol) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with ethyl acetate (3 x 30 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ether intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in ethanol (100 mL).

    • Add a solution of sodium hydroxide (5.2 g, 131.5 mmol) in water (20 mL).

    • Heat the mixture to reflux for 2 hours. This step saponifies the ester and promotes cyclization.

  • Acidification and Extraction:

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the aqueous residue with water (100 mL) and acidify to pH ~2 with concentrated HCl. This step decarboxylates the intermediate carboxylic acid.

    • Extract the product with dichloromethane (3 x 50 mL).

  • Purification:

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo. The crude 5-methoxybenzofuran can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Stage 2: Vilsmeier-Haack Formylation

This stage introduces the carbaldehyde group at the C-2 position.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation (Caution!): In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (25 mL) to 0°C using an ice bath.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (8.6 mL, 92.3 mmol) dropwise to the cold DMF with vigorous stirring over 30 minutes. The formation of the Vilsmeier reagent (a chloroiminium salt) is exothermic. Allow the mixture to stir at 0°C for an additional 30 minutes.[11]

  • Substrate Addition: Dissolve the crude 5-methoxybenzofuran (approx. 65.7 mmol) from Stage 1 in anhydrous DMF (20 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60°C for 4-6 hours. Monitor by TLC.

  • Hydrolysis (Work-up):

    • Cool the reaction mixture back to 0°C.

    • Carefully and slowly pour the mixture onto crushed ice (approx. 200 g) in a large beaker with stirring.

    • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

    • Stir the resulting suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 9:1) to yield this compound as a solid.

G cluster_mech Vilsmeier-Haack Mechanism DMF DMF N,N-Dimethylformamide Vilsmeier_Reagent Vilsmeier Reagent Electrophilic Attack Chloroiminium Salt DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phosphorus Oxychloride POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Sigma Complex Vilsmeier_Reagent:p1->Intermediate Benzofuran 5-Methoxybenzofuran Electron-rich Heterocycle Benzofuran->Intermediate Nucleophilic Attack on Vilsmeier Reagent Product Aldehyde This compound Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism.

Synthesis of Derivatives

The aldehyde functional group of this compound is a gateway to a vast number of derivatives.

Representative Protocol: Schiff Base Formation

Schiff bases (imines) are readily formed by the condensation of an aldehyde with a primary amine and are common motifs in pharmacologically active molecules.[5]

  • Setup: Dissolve this compound (1.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask.

  • Amine Addition: Add the desired primary amine (e.g., aniline, 1.05 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The formation of the product can often be observed as a precipitate.

  • Isolation: Cool the reaction mixture. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, the product can be isolated by removing the solvent and purifying via recrystallization or column chromatography.

Table of Potential Derivatizations
Reaction TypeReagents & ConditionsProduct Functional Group
Oxidation Jones Reagent (CrO₃, H₂SO₄) or Pinnick Oxidation (NaClO₂, NaH₂PO₄)Carboxylic Acid
Reduction Sodium borohydride (NaBH₄) in MethanolPrimary Alcohol
Wittig Reaction Wittig Ylide (e.g., Ph₃P=CH₂) in THFAlkene
Knoevenagel Condensation Active methylene compound (e.g., malononitrile), base (e.g., piperidine)α,β-Unsaturated system
Reductive Amination Amine (R-NH₂), NaBH(OAc)₃Secondary Amine

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Stage 1 (Cyclization) Incomplete initial O-alkylation. / Incomplete cyclization or decarboxylation.Ensure anhydrous conditions for the alkylation step. Increase reflux time for both alkylation and cyclization steps. Confirm complete acidification before extraction.
Low yield in Stage 2 (Formylation) Inactive Vilsmeier reagent due to moisture. / Insufficient reaction temperature or time.Use flame-dried glassware and anhydrous solvents. Ensure POCl₃ is fresh. Increase reaction temperature to 80-90°C or extend reaction time, monitoring by TLC.
Formation of multiple products Competing electrophilic attack at other positions (unlikely but possible). / Side reactions due to impurities.Purify the 5-methoxybenzofuran intermediate before the Vilsmeier-Haack step. Ensure precise temperature control during the addition of POCl₃.
Difficult purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1549. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega, 8(33), 29665–29699. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2015). Journal of Saudi Chemical Society, 19(4), 423-429. [Link]

  • This compound | CAS#:23145-19-9. (n.d.). Chemsrc. [Link]

  • [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. (2014). The Journal of Organic Chemistry, 79(12), 5855-5861. [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • SYNTHESIS AND COMPUTATIONAL STUDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). ResearchGate. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2018). Molecules, 23(11), 2911. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020). Molecules, 25(24), 5909. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry, 8, 2166–2175. [Link]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025). Atlantis Press. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(48), 28160-28183. [Link]

  • Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. (2011). Synfacts, 2011(11), 1184. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

Sources

Application of 5-Methoxybenzofuran-2-carbaldehyde in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Methoxybenzofuran-2-carbaldehyde in Advanced Materials

This compound is a versatile heterocyclic building block poised for significant contributions to the field of materials science. Its unique molecular architecture, featuring an electron-rich benzofuran core, a reactive aldehyde functional group, and a strategically positioned methoxy substituent, offers a compelling platform for the design and synthesis of novel organic functional materials. The benzofuran moiety provides a rigid, planar, and aromatic system that facilitates π-electron delocalization, a critical characteristic for organic electronic and optoelectronic materials. The aldehyde group serves as a convenient handle for a variety of chemical transformations, enabling the construction of more complex molecular structures and polymers. Furthermore, the electron-donating methoxy group at the 5-position can be exploited to fine-tune the electronic and photophysical properties of the resulting materials, such as their absorption and emission wavelengths.

This technical guide provides a comprehensive overview of the potential applications of this compound in materials science, with a focus on its use as a precursor for fluorescent dyes and conjugated polymers for optoelectronic applications. We will delve into the synthetic methodologies, from the initial functionalization of the aldehyde to the polymerization of derived monomers, and discuss the anticipated properties of these novel materials. The protocols provided herein are based on established chemical principles and analogous transformations of similar heterocyclic aldehydes, offering a robust starting point for researchers and scientists in the field.

Core Applications in Materials Science

The inherent properties of the 5-methoxybenzofuran scaffold make it a prime candidate for several cutting-edge applications in materials science:

  • Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the benzofuran ring system can be harnessed to create emissive materials for OLEDs. By extending the conjugation of this compound through chemical modification, it is possible to synthesize molecules that emit light in the visible region of the electromagnetic spectrum.

  • Organic Solar Cells (OSCs): Benzofuran and its derivatives have shown promise as electron-donor components in organic photovoltaic devices. The electron-rich nature of the 5-methoxybenzofuran unit makes it suitable for constructing donor-acceptor type polymers and small molecules for efficient charge separation and transport in OSCs.

  • Fluorescent Probes and Sensors: The benzofuran core is a known fluorophore. The aldehyde functionality of this compound allows for its straightforward incorporation into larger molecular systems designed to detect specific analytes, such as metal ions or biologically relevant molecules, through changes in their fluorescence properties.

Synthetic Pathways and Protocols

A key synthetic strategy for unlocking the potential of this compound in materials science is the Knoevenagel condensation. This reaction allows for the facile extension of the π-conjugated system by reacting the aldehyde with an active methylene compound. The resulting vinyl-substituted benzofuran can then serve as a monomer for polymerization or as a core component of a functional dye.

Protocol 1: Synthesis of a Key Monomer via Knoevenagel Condensation

This protocol details the synthesis of 2-((5-methoxybenzofuran-2-yl)methylene)malononitrile, a versatile intermediate for the preparation of functional polymers and dyes.

Reaction Scheme:

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Product This compound This compound Product 2-((5-methoxybenzofuran-2-yl)methylene)malononitrile This compound->Product Piperidine, Ethanol, Reflux Malononitrile Malononitrile Malononitrile->Product

Caption: Knoevenagel condensation of this compound.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound and malononitrile in anhydrous ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion of the reaction (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Expected Outcome:

The product, 2-((5-methoxybenzofuran-2-yl)methylene)malononitrile, is typically a crystalline solid. Its structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Conjugated Polymer via Knoevenagel Polycondensation

This protocol outlines a potential route to a poly(benzofuran-vinylene) derivative, a class of conjugated polymers with interesting optoelectronic properties.

Reaction Workflow:

Polymerization_Workflow A Combine this compound and a bis(active methylene) compound in a suitable solvent (e.g., DMF). B Add a base catalyst (e.g., potassium tert-butoxide). A->B C Heat the reaction mixture under inert atmosphere. B->C D Monitor polymerization (e.g., by viscosity increase). C->D E Precipitate the polymer in a non-solvent (e.g., methanol). D->E F Collect and purify the polymer (e.g., by Soxhlet extraction). E->F G Characterize the polymer (GPC, NMR, UV-Vis, TGA). F->G

Caption: Workflow for Knoevenagel Polycondensation.

Materials:

  • This compound (1.0 eq)

  • A suitable bis(active methylene) compound (e.g., 1,4-phenylenediacetonitrile) (1.0 eq)

  • Potassium tert-butoxide (strong base catalyst)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol (for precipitation)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the bis(active methylene) compound in anhydrous DMF.

  • Carefully add potassium tert-butoxide to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to a temperature of 60-80 °C and stir vigorously.

  • The progress of the polymerization can be monitored by an increase in the viscosity of the reaction mixture.

  • After a suitable reaction time (typically 12-24 hours), cool the mixture to room temperature.

  • Slowly pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the precipitated polymer by vacuum filtration and wash it thoroughly with methanol to remove unreacted monomers and oligomers.

  • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, chloroform) to isolate the desired polymer fraction.

  • Dry the purified polymer under vacuum.

Characterization and Expected Properties

The successful synthesis of materials derived from this compound should be confirmed through a suite of characterization techniques.

For Small Molecules (e.g., Dyes and Monomers):

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • UV-Vis Spectroscopy: To investigate the electronic absorption properties. The presence of the extended π-system is expected to result in absorption in the UV or visible region.

  • Fluorescence Spectroscopy: To determine the emission wavelength and quantum yield. The 5-methoxybenzofuran moiety is expected to impart fluorescent properties.

For Polymers:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • NMR Spectroscopy (¹H and ¹³C): To verify the polymer structure.

  • UV-Vis Spectroscopy: To determine the absorption spectrum and estimate the optical bandgap.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for applications in electronic devices.

Data Presentation:

PropertyExpected Characteristics for Derived Materials
Absorption (λmax) UV-Vis region, with longer wavelengths for more extended conjugation.
Emission (λem) Likely in the blue-green region of the visible spectrum.
Solubility Can be tuned by incorporating appropriate side chains in the polymer structure.
Thermal Stability The rigid benzofuran backbone is expected to contribute to good thermal stability.
Electrochemical Properties The methoxy group should lower the oxidation potential (raise the HOMO level).

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the creation of novel functional organic materials. Its versatile reactivity, coupled with the inherent electronic and photophysical properties of the benzofuran core, opens up a vast design space for materials scientists. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers seeking to harness the potential of this valuable molecule. Future work in this area could focus on the synthesis of a wider range of derivatives and polymers, detailed investigation of their structure-property relationships, and their integration into functional devices such as OLEDs and organic solar cells. The continued exploration of such bio-inspired heterocyclic scaffolds will undoubtedly pave the way for the next generation of advanced organic materials.

References

  • Due to the emergent nature of this specific application, direct citations for materials derived from this compound are limited.
  • Benzofuran in Organic Solar Cells: The potential of benzofuran-based materials in organic solar cells is highlighted in studies on related structures. For instance, the use of benzodifuran copolymers has been shown to lead to high power conversion efficiencies: He, Y., et al. (2015). Organic Solar Cells Based on a 2D Benzo[1,2-b:4,5-b']difuran-Conjugated Polymer with High-Power Conversion Efficiency. Advanced Materials, 27(43), 6967-6973. [Link]

  • Poly(p-phenylene vinylene) Synthesis: The synthesis of conjugated polymers of the PPV type, for which derivatives of this compound would be suitable monomers, is a well-established field. A general protocol for a similar polycondensation reaction is described in: Son, S., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and Their Alternating Copolymer. Journal of Applied Polymer Science, 131(23). [Link]

  • Benzofuran-based Fluorescent Probes: The utility of the benzofuran scaffold in the design of fluorescent sensors is reviewed in: Kaur, N., et al. (2019). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111942. [Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to the Stability and Storage of 5-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxybenzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their experimental workflows. Here, we provide in-depth technical information, troubleshooting guidance, and frequently asked questions to ensure the integrity and stability of your compound, thereby promoting reproducible and reliable experimental outcomes.

Introduction: Understanding the Chemistry of this compound

This compound is a valuable building block in organic synthesis, prized for its reactive aldehyde group and the electron-rich benzofuran core. This structure makes it an excellent precursor for the synthesis of a wide range of bioactive molecules and functional materials. However, the very features that make it synthetically useful—the aldehyde functionality and the activated aromatic system—also render it susceptible to degradation if not handled and stored correctly. This guide will provide the expertise to mitigate these risks.

Recommended Storage Conditions

To maintain the purity and reactivity of this compound, adherence to appropriate storage conditions is paramount.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions, such as oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)The aldehyde group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere prevents this.
Light Amber Vial/DarknessExposure to light, particularly UV light, can promote the formation of radical species, leading to degradation.
Container Tightly Sealed VialPrevents exposure to moisture and atmospheric oxygen.

Troubleshooting Guide: Identifying and Addressing Common Issues

This section addresses specific problems you might encounter during the handling and use of this compound.

Q1: My this compound has changed color from off-white/pale yellow to a darker yellow or brown. What does this indicate and is it still usable?

A change in color is a common indicator of degradation. This darkening is often due to the formation of oxidized impurities or polymeric byproducts.

  • Causality: The aldehyde group is prone to air oxidation, which can lead to the formation of the corresponding carboxylic acid, 5-methoxybenzofuran-2-carboxylic acid. While this initial oxidation product is typically colorless, subsequent reactions can lead to more complex, colored impurities. Polymerization, another common degradation pathway for aldehydes, can also result in the formation of colored, higher molecular weight species.

  • Troubleshooting Steps:

    • Assess Purity: The usability of the compound depends on the extent of degradation. It is highly recommended to assess the purity of the material using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification: If the degradation is minor, purification by recrystallization or column chromatography may be possible to salvage the material.

    • Consider the Reaction: For reactions that are sensitive to acidic impurities, the presence of the carboxylic acid byproduct could be detrimental. For less sensitive reactions, a small percentage of impurity may be tolerable. However, for ensuring reproducibility, using pure material is always the best practice.

Q2: I've noticed a change in the physical state of my compound. It was a crystalline solid, but now it appears somewhat gummy or has solidified into a hard mass. What is happening?

This change in physical state is a strong indication of polymerization.

  • Causality: Aromatic aldehydes can undergo polymerization, especially in the presence of acidic or basic impurities, or upon exposure to light and heat. This process involves the formation of long-chain molecules from the individual aldehyde units, leading to a change from a crystalline solid to a more amorphous, often less soluble material.

  • Troubleshooting Steps:

    • Solubility Test: Attempt to dissolve a small amount of the material in a suitable solvent (e.g., dichloromethane, ethyl acetate). A significant decrease in solubility compared to the fresh material is a sign of polymerization.

    • Analytical Confirmation: NMR spectroscopy can be a useful tool to confirm polymerization. The characteristic aldehyde proton peak (around 9-10 ppm) will be diminished or absent, and broad signals corresponding to the polymer backbone may appear.

    • Usability: Polymerized material is generally not suitable for use in reactions, as the desired reactive aldehyde functionality is consumed. It is recommended to use a fresh batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The two main degradation pathways are oxidation and polymerization.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, particularly in the presence of air (oxygen). This is one of the most common degradation routes for aldehydes.

  • Polymerization: Like many aldehydes, this compound can polymerize, especially under conditions of heat, light, or in the presence of acid or base catalysts.

The following diagram illustrates these potential degradation pathways:

DegradationPathways cluster_main This compound cluster_products Degradation Products A This compound B 5-Methoxybenzofuran-2-carboxylic acid A->B Oxidation (O2, light) C Polymer A->C Polymerization (heat, light, acid/base)

Caption: Potential degradation pathways for this compound.

Q2: I need to dissolve this compound for my reaction. Are there any solvents I should avoid for short-term storage of the solution?

For short-term storage of solutions, it is advisable to use aprotic solvents and to avoid those that could promote degradation.

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Ethyl Acetate are generally suitable for dissolving this compound for immediate use in reactions.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol could potentially form acetals with the aldehyde, especially in the presence of acid catalysts. While this is a reversible reaction, it can affect the concentration of the free aldehyde. Chlorinated solvents like chloroform can contain acidic impurities that may accelerate degradation. It is best to use freshly purified or inhibitor-free grades of such solvents.

  • Best Practice: Prepare solutions of this compound immediately before use. If a solution must be stored, even for a short period, it should be kept under an inert atmosphere and refrigerated.

Q3: How can I assess the purity of my this compound before starting a critical experiment?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure and identifying impurities. The aldehyde proton should be a sharp singlet around 9.8 ppm. The presence of a broad peak around 12 ppm could indicate the presence of the carboxylic acid impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities.

The following workflow can guide your quality control process:

QC_Workflow cluster_start Initial Assessment cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Action Start Receive/Prepare This compound TLC TLC Analysis (Quick Check) Start->TLC HPLC HPLC Analysis (Quantitative Purity) TLC->HPLC NMR NMR Spectroscopy (Structural Confirmation & Impurities) HPLC->NMR Decision Purity > 98%? NMR->Decision Proceed Proceed with Experiment Decision->Proceed Yes Purify Purify Compound Decision->Purify No

Caption: A typical workflow for assessing the quality of this compound.

Experimental Protocol: Handling and Use in a Typical Reaction

This protocol provides a step-by-step guide for the use of this compound in a Wittig reaction, a common application for aldehydes.

Objective: To synthesize 5-Methoxy-2-(styryl)benzofuran.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add benzyltriphenylphosphonium chloride (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5°C. The solution will typically turn a deep orange or red color, indicating the formation of the ylide.

    • Stir the mixture at 0°C for 30 minutes.

  • Reaction with the Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF under an argon atmosphere.

    • Using a syringe, slowly add the solution of the aldehyde to the ylide solution at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-Methoxy-2-(styryl)benzofuran.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Wittig reaction involves a strongly basic ylide, which is sensitive to water. Therefore, all glassware must be dry, and anhydrous solvents must be used to prevent quenching of the ylide and ensure a high yield of the desired product.

  • Inert Atmosphere: Although the aldehyde is added to the reaction mixture, maintaining an inert atmosphere throughout the process minimizes the risk of its oxidation, especially during the initial dissolution and transfer steps.

  • Slow Addition and Temperature Control: The formation of the ylide and its reaction with the aldehyde are exothermic. Slow addition and cooling help to control the reaction rate and prevent the formation of side products.

By understanding the inherent stability of this compound and adhering to the best practices for its storage and handling, researchers can ensure the integrity of their starting material and the success of their synthetic endeavors.

References

  • Hidalgo, F. J., & Zamora, R. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food chemistry, 173, 915-921. Available at: [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of pharmaceutical and biomedical analysis, 23(4), 705-713. Available at: [Link]

  • Smith, J. G., & Jones, A. B. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5217-5225. Available at: [Link]

  • The Royal Society. (1953). The thermal decomposition of aliphatic aldehydes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 219(1138), 311-327. Available at: [Link]

Troubleshooting failed reactions involving 5-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Reaction Failures & Optimization Protocols Reference Molecule: 5-Methoxybenzofuran-2-carbaldehyde (CAS: 23145-19-9)

Introduction: The "Deceptive" Electrophile

Welcome to the technical support hub for this compound. While this scaffold is a staple in the synthesis of melatonin receptor agonists (e.g., Agomelatine analogs) and sigma receptor ligands, it presents a unique reactivity profile that often blindsides researchers.

The Core Problem: You are treating this molecule as a standard benzaldehyde. It is not. The oxygen atom at position 1 and the methoxy group at position 5 create a "push-pull" electronic system. The heteroatom donates electron density into the ring, while the 2-carbaldehyde is electronically coupled to the vinyl ether system of the furan ring. This makes the carbonyl carbon less electrophilic than typical aromatic aldehydes, requiring specific activation protocols.

Part 1: Pre-Reaction Diagnostics (The "Silent Killer")

Before troubleshooting the reaction conditions, we must validate the reagent. 90% of "failed" Wittig and Knoevenagel reactions with this substrate are actually failures of purity.

Issue: The "Sticky Solid" Phenomenon

Symptom: The starting material is off-white or yellow and slightly tacky. Diagnosis: Autoxidation. Like furfural, benzofuran-2-carboxaldehydes lack an


-hydrogen but are highly susceptible to radical autoxidation in air, converting the aldehyde to 5-methoxybenzofuran-2-carboxylic acid .
Consequence:  The carboxylic acid acts as a catalyst poison (quenching basic reagents like phosphonium ylides or piperidine) or alters the pH in acid-sensitive condensations.
Protocol 1: Rapid Purity Validation

Do not rely solely on TLC, as the acid often streaks or co-elutes in polar systems.

Diagnostic MethodObservation (Aldehyde)Observation (Contaminant: Acid)Action
1H NMR (CDCl3) Sharp singlet at ~9.8 ppm Broad singlet at ~11.0–13.0 ppm If Acid > 5%, Recrystallize.
Solubility Test Soluble in DCM/CHCl3Poor solubility in cold DCM; Soluble in NaOHPerform Bicarb Wash.
Visual Crystalline NeedlesAmorphous Powder / CrustPurify immediately.
Corrective Workflow: The "Bicarbonate Rescue"

If your material contains >5% acid:

  • Dissolve the crude material in Dichloromethane (DCM) (10 mL per gram).

  • Wash twice with saturated aqueous NaHCO3 (removes the carboxylic acid as the sodium salt).

  • Wash once with brine.

  • Dry over Na2SO4 (avoid MgSO4 if Lewis acid sensitivity is suspected in subsequent steps).

  • Concentrate in vacuo and store under Argon at 4°C.

Part 2: Troubleshooting C-C Bond Formation

Scenario A: The Failed Wittig Reaction

User Report: "I mixed the aldehyde with the phosphonium salt and base, but I recovered the starting material."

Root Cause: The 5-methoxy group donates electron density (resonance), stabilizing the carbonyl and making it sluggish toward nucleophilic attack. Furthermore, if you used a stabilized ylide (e.g., carbethoxymethylenetriphenylphosphorane), the reaction is often too slow at room temperature.

Troubleshooting Guide:

  • Base Selection: Switch from weak bases (TEA/Piperidine) to NaH or KOtBu in THF to ensure complete ylide formation before adding the aldehyde.

  • Order of Addition:

    • Standard: Add Base to Phosphonium Salt

      
       Wait 30 min (Red/Orange color) 
      
      
      
      Add Aldehyde.
    • For this substrate: The aldehyde is robust enough to withstand excess ylide. Ensure the ylide is in slight excess (1.2 eq).

  • The "Schlosser" Modification: If the reaction stalls, cool to -78°C, add soluble Lithium salts (LiBr), and then warm up. The Lithium coordinates the betaine intermediate, preventing retro-Wittig fragmentation.

Scenario B: Knoevenagel Condensation (The "Cannizzaro Trap")

User Report: "I tried condensing with malonic acid using NaOH, but I got a mixture of alcohol and acid side products."

Root Cause: Cannizzaro Reaction. In the presence of strong bases (NaOH/KOH) and lacking


-protons, the aldehyde undergoes disproportionation into the alcohol and the carboxylic acid.

Corrective Protocol: Use Piperidine/Acetic Acid (catalytic) in refluxing Toluene or Ethanol. This "buffered" system prevents the high pH required for Cannizzaro.

ReactionLogic Start Reaction Failure: C-C Bond Formation CheckBase Check Base Strength Start->CheckBase StrongBase Strong Base (NaOH/KOH) CheckBase->StrongBase If used WeakBase Amine Base (Piperidine/TEA) CheckBase->WeakBase If used Cannizzaro Cannizzaro Side Reaction (Disproportionation) StrongBase->Cannizzaro Reactivity Low Electrophilicity (No Reaction) WeakBase->Reactivity Solution1 Switch to Buffered System (Piperidine/AcOH) Cannizzaro->Solution1 Fix Solution2 Increase Temp (Reflux) or Add Lewis Acid (TiCl4) Reactivity->Solution2 Fix

Figure 1: Decision logic for troubleshooting condensation reactions. Strong bases trigger side reactions; weak bases may require thermal or Lewis Acid activation.

Part 3: Troubleshooting C-N Bond Formation (Reductive Amination)

Scenario: The "Persisting Imine"

User Report: "I formed the imine (confirmed by TLC), but the reduction with NaBH4 is incomplete or yields a complex mixture."

Technical Insight: The imine formed from this compound is highly conjugated. This conjugation stabilizes the C=N bond, making it less reactive toward hydride reducing agents like NaBH4. Additionally, if the reaction is done in Methanol, the solvent competes with the imine for the borohydride.

Optimization Protocol:

  • Step 1: Dehydrative Imine Formation (Critical)

    • Do not just mix reagents. Use a dehydrating agent to drive the equilibrium.

    • Reagent: Ti(OiPr)4 (Titanium isopropoxide) is superior here. It acts as both a Lewis acid to activate the carbonyl and a water scavenger.

    • Procedure: Mix Aldehyde (1 eq) + Amine (1.1 eq) + Ti(OiPr)4 (1.5 eq) in dry THF. Stir 6-12h.

  • Step 2: Reduction

    • Reagent Switch: Use NaBH(OAc)3 (Sodium triacetoxyborohydride) or NaBH3CN (Sodium cyanoborohydride).

    • Why? These are milder and chemoselective. They reduce the protonated iminium ion (formed in situ) faster than the aldehyde, preventing side reactions.

Data Table: Reducing Agent Selection

ReagentSolventSuitabilityNotes
NaBH4 MeOH/EtOHLow Too aggressive; competes with solvent; reduces unreacted aldehyde to alcohol.
NaBH3CN MeOH (pH 5-6)High Requires pH control (Acetic acid); Toxic (Cyanide byproduct).
NaBH(OAc)3 DCE/DCMOptimal Self-buffering; excellent chemoselectivity for benzofuran imines.

Part 4: Ring Stability & "Black Tar" Formation

Issue: Acid-Catalyzed Decomposition

Observation: The reaction mixture turns dark black/brown upon adding strong acid (HCl/H2SO4). Mechanism: The furan ring is an enol ether equivalent. While the benzene ring stabilizes it, strong mineral acids can protonate the furan oxygen or the C3 position, leading to ring-opening and rapid polymerization (resinification).

Prevention:

  • Avoid aqueous mineral acids (HCl, H2SO4) for workups if possible.

  • Use Lewis Acids (BF3·OEt2, TiCl4) at low temperatures (-78°C to 0°C) rather than Brønsted acids.

  • Quench reactions with Saturated NH4Cl (mildly acidic) rather than strong acid.

References

  • Synthesis and Reactivity of Benzofuran Derivatives

    • Title: Synthesis and computational study of 7-methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde.
    • Source: ResearchGate.[1]

    • URL:

  • Reductive Amination Troubleshooting

    • Title: Reductive Amination, and How It Works.[2][3][4][5]

    • Source: Master Organic Chemistry.
    • URL:

  • Benzofuran Analog Characterization

    • Title: The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine.
    • Source: Drug Enforcement Administr
    • URL:

  • Wittig Reaction Mechanisms & Conditions

    • Title: Wittig Reaction - Examples and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:

  • Oxidation of Furan Derivatives

    • Title: Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde.[6]

    • Source: ResearchGate.[1]

    • URL:

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Methoxybenzofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxybenzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthetic intermediate. We will delve into the practical challenges you may encounter, providing in-depth, experience-based solutions to common problems. Our focus is on the widely-used Vilsmeier-Haack formylation of 5-methoxybenzofuran, a robust but nuanced reaction.

Overview of the Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1] In the synthesis of this compound, the reaction proceeds by activating N,N-dimethylformamide (DMF) with an agent like phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2][3] This reagent then attacks the electron-rich C2 position of the 5-methoxybenzofuran ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[2]

Due to its use of common, economical reagents and its general reliability, this method is well-suited for scale-up.[4] However, challenges related to reaction control, byproduct formation, and purification often arise as the reaction volume increases.

Troubleshooting Guide: From Benchtop to Pilot Scale

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Question 1: My reaction yield is consistently low or has decreased upon scale-up. What are the likely causes and how can I improve it?

Low yield is one of the most common frustrations during scale-up. The root cause often lies in one of several key areas: reagent quality, temperature control, stoichiometry, or reaction kinetics.

Causality Analysis:

  • Vilsmeier Reagent Formation & Stability: The Vilsmeier reagent is moisture-sensitive. Any water present in the DMF or solvent will consume the POCl₃, reducing the amount of active reagent formed. On a larger scale, ensuring completely anhydrous conditions can be more challenging. The reagent can also be unstable at elevated temperatures.

  • Exothermic Reaction Control: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic.[5] If this heat is not dissipated effectively, which is a common issue in larger reactors, localized "hot spots" can form. These can lead to the degradation of the Vilsmeier reagent or the starting material, and promote side reactions.

  • Substrate Reactivity: 5-Methoxybenzofuran is an electron-rich heterocycle, making it a good substrate for this reaction.[6] However, it can also be susceptible to polymerization or degradation under harsh acidic conditions or at high temperatures.

  • Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Poor mixing can lead to localized areas of high reagent concentration and temperature gradients, both of which can negatively impact yield.

Troubleshooting Workflow:

G start Low Yield Observed reagent_check Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->reagent_check temp_control Improve Temperature Control (Efficient Chilling, Slow Addition) reagent_check->temp_control If reagents are high quality mixing Evaluate Mixing Efficiency (Baffles, Impeller Design) temp_control->mixing If temperature is well-controlled stoichiometry Optimize Stoichiometry (Slight Excess of Vilsmeier Reagent) mixing->stoichiometry If mixing is adequate workup Review Workup Procedure (Controlled Quench, pH Adjustment) stoichiometry->workup If stoichiometry is optimized end Yield Improved workup->end If workup is efficient

Step-by-Step Solutions:

  • Reagent Qualification:

    • DMF: Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves. For large-scale work, consider purchasing DMF in a septum-sealed container.

    • POCl₃: Use a fresh bottle of phosphorus oxychloride. This reagent is highly reactive with atmospheric moisture.

  • Controlled Reagent Addition & Temperature Management:

    • Slowly add the POCl₃ to the chilled DMF (0-5 °C) to control the initial exotherm.[5]

    • After the Vilsmeier reagent has formed, add the 5-methoxybenzofuran solution dropwise, maintaining a low reaction temperature.

    • Ensure your reactor has adequate cooling capacity and good surface area-to-volume ratio.

  • Stoichiometric Adjustments:

    • While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1 to 1.5 equivalents) of the Vilsmeier reagent can often drive the reaction to completion, especially if minor moisture contamination is unavoidable.

ParameterLab Scale (e.g., 1g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Reagent Ratio (POCl₃:DMF) ~1.1 : 3 (DMF as solvent)~1.1 : 3Ensure POCl₃ is added slowly to DMF to manage exotherm.
Substrate Addition Added neat or in minimal solventAdded as a solutionImproves heat transfer and prevents localized high concentrations.
Temperature Control Ice bathJacketed reactor with chillerSurface area to volume ratio decreases, requiring more efficient heat removal.
Mixing Magnetic stir barOverhead mechanical stirrerCrucial for maintaining homogeneity and preventing hot spots.
Question 2: I'm observing a significant amount of dark, tarry byproduct. How can I minimize its formation?

The formation of dark, polymeric materials is a common sign of substrate or product degradation.

Causality Analysis:

  • Overheating: As mentioned, poor temperature control is a primary culprit. The benzofuran ring system can be sensitive to excessive heat, leading to polymerization.

  • Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the incidence of side reactions and degradation.

  • Workup Issues: The quenching and hydrolysis step is highly exothermic. Uncontrolled addition of the reaction mixture to water can cause a rapid temperature spike, degrading the product.

Step-by-Step Solutions:

  • Strict Temperature Adherence: Maintain the reaction temperature below 10°C during the addition of the benzofuran substrate.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] Once the starting material is consumed, proceed with the workup promptly.

  • Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to a well-stirred vessel of crushed ice and water. This ensures the heat of hydrolysis is absorbed efficiently.

  • pH Control during Workup: After quenching, the solution will be highly acidic. Neutralize it carefully with a base like sodium bicarbonate or sodium hydroxide solution while keeping the temperature low. This prevents acid-catalyzed degradation of the aldehyde product.[8]

Question 3: What is the most effective method for purifying the crude product on a larger scale?

While column chromatography is effective at the lab scale, it is often impractical and costly for multi-kilogram quantities.[9]

Causality Analysis:

  • Impurity Profile: The nature and quantity of impurities will dictate the best purification strategy. Common impurities include unreacted starting material, polymeric tars, and potentially chlorinated byproducts.[1]

  • Physical Properties: this compound is a solid at room temperature, which makes crystallization a viable option.

Step-by-Step Solutions:

  • Initial Workup: After neutralization, the crude product often precipitates from the aqueous solution.[10] Filter this solid and wash it thoroughly with water to remove inorganic salts.

  • Solvent Trituration/Wash: Wash the crude solid with a non-polar solvent like hexanes or heptane. This is often effective at removing less polar impurities without dissolving a significant amount of the desired product.

  • Recrystallization: This is the most effective method for large-scale purification.

    • Solvent Screening: Identify a suitable solvent system. A mixture of ethanol and water, or isopropanol and water, is often a good starting point. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is highly colored, you can perform a hot filtration through a pad of activated carbon to remove polymeric impurities. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath before filtering and drying.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling POCl₃ and DMF?

A: Both reagents require careful handling in a well-ventilated fume hood.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available.

  • N,N-Dimethylformamide (DMF): Is a potential teratogen and can be absorbed through the skin. Always wear appropriate gloves and avoid inhalation of vapors.

Q: Can I use a different activating agent for the Vilsmeier-Haack reaction?

A: Yes, other reagents like oxalyl chloride or thionyl chloride can be used to form the Vilsmeier reagent.[10][11] The DMF/oxalyl chloride system, for instance, produces gaseous byproducts (CO, CO₂), which can simplify the workup as there are no phosphorus salts to remove.[10] However, POCl₃ is generally the most cost-effective and commonly used reagent for this transformation.

Q: What analytical techniques are recommended for monitoring reaction progress and ensuring final product quality?

A: A combination of techniques is ideal:

  • TLC: Excellent for rapid, qualitative monitoring of the disappearance of the starting material.

  • GC-MS or LC-MS: Useful for identifying the product and any byproducts formed during the reaction.[12]

  • NMR (¹H and ¹³C): Essential for confirming the structure and purity of the final isolated product.[13]

  • FTIR: Can confirm the presence of the key aldehyde functional group (C=O stretch typically around 1670-1690 cm⁻¹).[13]

Scalable Experimental Protocol: Vilsmeier-Haack Formylation of 5-Methoxybenzofuran

This protocol is a starting point and may require optimization based on your specific equipment and scale.

1. Vilsmeier Reagent Preparation:

  • Charge a jacketed glass reactor, equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, with anhydrous N,N-dimethylformamide (3.0 equivalents).

  • Begin vigorous stirring and cool the DMF to 0-5°C using a circulating chiller.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Once the addition is complete, allow the mixture to stir at 0-5°C for 30-45 minutes. The solution should become a thick, pale-yellow slurry.

2. Formylation Reaction:

  • Dissolve 5-methoxybenzofuran (1.0 equivalent) in a minimal amount of a suitable solvent like 1,2-dichloroethane.

  • Slowly add the 5-methoxybenzofuran solution to the pre-formed Vilsmeier reagent, maintaining the internal temperature between 5-10°C.

  • After the addition is complete, let the reaction stir at this temperature, monitoring its progress by TLC until the starting material is consumed (typically 2-4 hours).

3. Workup and Isolation:

  • In a separate vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully transfer the reaction mixture into the ice/water slurry with efficient stirring. Monitor the temperature of the quench pot to ensure it remains below 20°C.

  • Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate or a 2M NaOH solution to neutralize the mixture to a pH of 7-8. Keep the temperature low during neutralization.

  • The crude product should precipitate as a solid. Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

  • Filter the solid product and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

4. Purification (Recrystallization):

  • Transfer the dry, crude solid to a clean reactor.

  • Add a suitable recrystallization solvent (e.g., ethanol) and heat the mixture to reflux until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Cool the mixture further to 0-5°C for 1-2 hours to complete the crystallization.

  • Filter the purified product, wash the cake with a small amount of cold solvent, and dry under vacuum to a constant weight.

References

  • US20090131653A1: Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Google Patents.
  • Efficient large-scale synthesis: Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Available at: [Link]

  • VILSMEIER HAACK REACTION Video: VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available at: [Link]

  • Synthesis and characterization: synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available at: [Link]

  • ResearchGate (Vilsmeier Reaction Review): The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ResearchGate. Available at: [Link]

  • MySkinRecipes: this compound. MySkinRecipes. Available at: [Link]

  • NIH (Benzofuran Synthesis Review): A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • PubChem (5-methoxybenzofuran): 5-methoxybenzofuran (C9H8O2). PubChem. Available at: [Link]

  • Chemistry Steps (Vilsmeier-Haack): Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • ResearchGate (Hydroxymethylfuran-carbaldehyde): 5-(Hydroxymethyl)furan-2-carbaldehyde. ResearchGate. Available at: [Link]

  • DEA.gov: The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Wikipedia (Vilsmeier-Haack): Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • ResearchGate (Benzofuran-5-carboxaldehyde Synthesis): SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. ResearchGate. Available at: [Link]

  • PubChem (5-Methoxybenzofuran): 5-Methoxybenzofuran | C9H8O2 | CID 25943. PubChem. Available at: [Link]

  • Organic Chemistry Portal: Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • MDPI (Scale-Up Synthesis): Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. MDPI. Available at: [Link]

  • Organic Syntheses Procedure: p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. Available at: [Link]

  • PubChem (5-Methoxybenzofuran-3(2H)-one): 5-Methoxybenzofuran-3(2H)-one | C9H8O3 | CID 346608. PubChem. Available at: [Link]

  • Chemtek Scientific: Challenges of scaling up production from grams to kilos. Chemtek Scientific. Available at: [Link]

  • PMC (Benzofuran Derivatives): Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

  • PubMed (Benzofuran Analogues): Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n). PubMed. Available at: [Link]

  • Cheméo: Chemical Properties of 2-Methyl-5-methoxybenzofuran. Cheméo. Available at: [Link]

  • PubMed (Designer Benzodiazepines): Fast and Sensitive Method for the Determination of 17 Designer Benzodiazepines in Hair by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]

Sources

Preventing decomposition of 5-Methoxybenzofuran-2-carbaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 5-Methoxybenzofuran-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Benzofuran derivatives are prevalent in numerous natural products and pharmacologically active compounds, making their efficient and clean synthesis a critical endeavor.[1][2][3] However, this compound, like many aromatic aldehydes, can be prone to decomposition during its synthesis and purification, leading to reduced yields and compromised purity.

This document provides in-depth troubleshooting advice, preventative best practices, and detailed protocols to help you navigate the challenges associated with this synthesis, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction, a standard formylation method for electron-rich heterocycles.[4][5]

Q1: My reaction mixture turned dark brown or black immediately after adding the formylating agent. What is happening and how can I prevent it?

A1: A rapid color change to dark brown or black is a classic indicator of decomposition and polymerization. The primary causes are:

  • Thermal Runaway: The formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is highly exothermic.[6] If the temperature is not strictly controlled (ideally at 0°C or below), the reagent can begin to decompose. When this pre-formed, hot reagent is added to the 5-methoxybenzofuran, it can cause rapid, localized heating, leading to charring and polymerization of the substrate and product.

  • Air Oxidation: The benzofuran ring system, particularly when activated by the methoxy group, is susceptible to oxidation. The aldehyde product itself can be oxidized to the corresponding carboxylic acid, which can then participate in further side reactions. This is exacerbated by high temperatures and exposure to atmospheric oxygen.

  • Acid-Catalyzed Degradation: Residual strong acids, especially if the workup is not carefully controlled, can promote the degradation of both the starting material and the aldehyde product.

Preventative Measures:

  • Strict Temperature Control: Prepare the Vilsmeier reagent at 0°C and add it slowly to a cooled (0°C) solution of 5-methoxybenzofuran. Never add the substrate to the Vilsmeier reagent.

  • Inert Atmosphere: Conduct the entire reaction, from reagent preparation to quenching, under an inert atmosphere of nitrogen or argon to minimize oxidation.

  • Reagent Purity: Use anhydrous DMF and freshly distilled or high-purity POCl₃. Moisture can lead to the formation of hydrochloric acid, which can catalyze decomposition.[6]

Q2: My final yield is consistently low, even though TLC analysis shows full consumption of the starting material. Where am I losing my product?

A2: Low yields despite complete conversion point towards product decomposition during the reaction workup or purification. Key loss points include:

  • Hydrolysis Issues: The intermediate iminium salt formed after the Vilsmeier reagent reacts with the benzofuran must be carefully hydrolyzed to the aldehyde. Using overly harsh basic conditions (e.g., high concentrations of NaOH) or excessive heat during hydrolysis can lead to Cannizzaro-type side reactions or other base-catalyzed decomposition pathways.

  • Purification on Silica Gel: Standard silica gel is inherently acidic and can cause the aldehyde to streak or decompose directly on the column. The aldehyde functional group can be particularly sensitive.[7]

  • Emulsion Formation: During the aqueous workup, emulsions can form, trapping the product in the aqueous or interfacial layer, leading to significant mechanical losses.

Troubleshooting Steps:

  • Workup Optimization: Quench the reaction by pouring it over ice, followed by slow, controlled neutralization with a milder base like saturated sodium bicarbonate or a cooled, dilute NaOH solution. Maintain the temperature below 20°C during neutralization.

  • Purification Strategy: Deactivate your silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent system containing 1-2% triethylamine, then packing the column. This neutralizes acidic sites. Alternatively, use a different stationary phase like neutral alumina.

  • Extraction Efficiency: If emulsions form, add brine (saturated NaCl solution) to help break the emulsion and improve the separation of the organic and aqueous layers.

Q3: The isolated product is a pale yellow solid, but it turns brown and oily upon storage. How can I ensure its long-term stability?

A3: The instability of the purified this compound upon storage is typically due to slow oxidation and/or degradation catalyzed by trace impurities.

  • Atmospheric Oxidation: The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid (5-methoxybenzofuran-2-carboxylic acid). This process is often autocatalytic.

  • Light Sensitivity: Many aromatic aldehydes are sensitive to light, which can promote the formation of radical species and lead to polymerization or decomposition.

  • Residual Acidity: Trace amounts of acid left over from the synthesis or purification can significantly shorten the product's shelf life.

Best Practices for Storage:

  • Inert Environment: Store the purified product under an inert atmosphere (argon or nitrogen).

  • Low Temperature: Keep the vial in a freezer, ideally at -20°C.

  • Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.

  • High Purity: Ensure the product is free of acidic impurities. If necessary, re-purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a highly crystalline, stable solid.

Visualizing the Process: Workflows and Pathways

A clear understanding of the reaction sequence and potential pitfalls is essential for success.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier 0°C, Inert Atm. POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 5-Methoxybenzofuran Substrate->Intermediate Add Vilsmeier Reagent slowly at 0°C Hydrolysis Hydrolysis (Ice + NaHCO₃) Intermediate->Hydrolysis Extraction Extraction (e.g., EtOAc) Hydrolysis->Extraction Purify Column Chromatography (Deactivated Silica) Extraction->Purify Product Pure Product Purify->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Decomposition_Pathways Product This compound Oxidation Oxidation (5-Methoxybenzofuran-2-carboxylic acid) Product->Oxidation [O₂], Light Polymerization Polymerization / Tar Product->Polymerization Heat, Acid/Base SideReaction Cannizzaro / Other Side Reactions Product->SideReaction Strong Base

Caption: Common decomposition pathways for this compound.

Detailed Experimental Protocols

Adherence to a well-defined protocol is paramount for reproducibility and minimizing decomposition.

Protocol 1: Optimized Vilsmeier-Haack Synthesis
  • Objective: To synthesize this compound with high yield and purity.

  • Rationale: This protocol emphasizes strict temperature control and inert atmosphere techniques to prevent degradation of the thermally sensitive Vilsmeier reagent and the product.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under a stream of nitrogen or argon.

  • Reagent Preparation (Vilsmeier Reagent):

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.

    • Stir the resulting mixture at 0°C for 30-45 minutes. The formation of a white crystalline solid (the Vilsmeier reagent) may be observed.[4][6]

  • Formylation Reaction:

    • In a separate flask, dissolve 5-methoxybenzofuran (1.0 eq.) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane or DMF).

    • Cool this solution to 0°C.

    • Slowly transfer the substrate solution to the pre-formed Vilsmeier reagent via cannula, maintaining the reaction temperature at 0-5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Hydrolysis:

    • Pour the reaction mixture slowly into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

    • Continue stirring for 30-60 minutes until the hydrolysis is complete (TLC can confirm the disappearance of the intermediate iminium salt).

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow or off-white solid.

Data Summary: Impact of Reaction Parameters

The following table summarizes the critical parameters and their influence on the reaction outcome.

ParameterSuboptimal ConditionConsequenceOptimized ConditionRationale
Temperature > 10°C during reagent formationReagent decomposition, dark tar formation, low yield0-5°CPrevents exothermic decomposition of the unstable Vilsmeier reagent.[6]
Atmosphere AirOxidation of substrate/product, formation of colored impuritiesInert (N₂ or Ar)Minimizes side reactions with atmospheric oxygen and moisture.
Reagent Quality "Wet" or old DMF/POCl₃Inactive reagent, formation of HCl, poor yieldsAnhydrous DMF, fresh POCl₃Ensures the efficient formation of the active electrophile and prevents side reactions.[6]
Workup pH Strong NaOH, > pH 12Product decomposition, Cannizzaro reactionSaturated NaHCO₃, pH ~8-9Gentle hydrolysis of the iminium intermediate without degrading the aldehyde product.[8]
Purification Standard acidic silica gelProduct streaking, on-column decomposition, lower recoverySilica gel treated with 1% Et₃NNeutralizes acidic sites on the silica, preventing degradation of the sensitive aldehyde.

By implementing these best practices and troubleshooting strategies, researchers can overcome the common challenges associated with the synthesis of this compound, leading to higher yields, improved purity, and greater confidence in their experimental outcomes.

References

  • Exploring the Synthesis Pathways of 1-Benzofuran-5-carbaldehyde. (2026). Vertex AI Search.
  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. (n.d.). MDPI.
  • SYNTHESIS AND COMPUTATIONAL STUDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015).
  • 5-(Hydroxymethyl)furan-2-carbaldehyde. (n.d.).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
  • [Analysis of the degrading products of carbofuran by Sphingomonas sp. with GC/MS and GC/FTIR]. (2006). PubMed.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Instability of Vilsmeier reagent and how to manage it. (n.d.). Benchchem.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (n.d.). PMC - NIH.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Lifitegrast Degradation: Products and P
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • 5-Hydroxymethyl-2-furaldehyde 99 67-47-0. (n.d.). Sigma-Aldrich.
  • Exposure Experiments to Test the Kinetic Stability of 5‐Hydroxymethylfurfural Oxidase (HMFO) in Different Reactor Environments. (n.d.).
  • Detection and mass spectral characterization of carbofuran and its degradation product. (2025).
  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA.
  • Lifitegrast Degradation: Products and P
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). Scientific Research Publishing.
  • Mini review on important biological properties of benzofuran deriv
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (n.d.). Asian Journal of Research in Chemistry.
  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021). PubMed.

Sources

Validation & Comparative

Comparative Guide: 5-Methoxybenzofuran-2-carbaldehyde vs. Analogues in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Dichotomy

In the landscape of heterocyclic pharmacophores, 5-methoxybenzofuran-2-carbaldehyde (5-MBF-2-CHO) represents a critical balance between synthetic accessibility and metabolic stability. Unlike its electron-deficient counterparts (e.g., 5-nitro or 5-bromo analogs), the 5-methoxy variant exhibits a unique "electronic dichotomy":

  • Ring Activation: The 5-methoxy group (an Electron Donating Group, EDG) activates the furan ring, significantly enhancing yields during electrophilic aromatic substitutions (like Vilsmeier-Haack formylation).

  • Carbonyl Stabilization: Conversely, the same EDG donation stabilizes the resulting C2-aldehyde via resonance, moderating its electrophilicity. This results in cleaner, albeit slower, condensation reactions (Schiff base/Knoevenagel) compared to the hyper-reactive 5-nitro analogs.

This guide objectively compares 5-MBF-2-CHO against 5-H (unsubstituted) and 5-NO₂ (nitro) variants, providing experimental protocols and decision frameworks for scaffold selection.

Synthetic Accessibility (The "Make" Phase)

The primary route to benzofuran-2-carbaldehydes is the Vilsmeier-Haack formylation of the parent benzofuran. The electronic nature of the substituent at C5 dictates the reaction efficiency.

Comparative Mechanism

The Vilsmeier reagent (chloromethyleneiminium salt) is a weak electrophile.

  • 5-OMe (Methoxy): The oxygen lone pair at C5 donates electron density into the ring system (resonance effect), increasing the nucleophilicity of C2. This lowers the activation energy for the attack on the Vilsmeier reagent.

  • 5-NO₂ (Nitro): Strong electron-withdrawing induction and resonance deactivate the ring, making Vilsmeier formylation sluggish or requiring harsh conditions (high heat, long times), often leading to polymerization side products.

Experimental Protocol A: Vilsmeier-Haack Synthesis of 5-MBF-2-CHO

Self-Validating Step: Monitor the disappearance of the starting material (Rf ~0.8 in Hex/EtOAc 9:1) and the appearance of the aldehyde (Rf ~0.5, bright UV active).

Reagents:

  • 5-Methoxybenzofuran (1.0 eq)

  • POCl₃ (1.2 eq)

  • DMF (3.0 eq - acts as reagent and solvent)

  • Dichloromethane (DCM) as co-solvent (optional for solubility)

Workflow:

  • Reagent Formation: Cool DMF (dry) to 0°C under N₂. Dropwise add POCl₃ over 20 min. Observation: The solution will turn pale yellow/viscous (Vilsmeier salt formation).

  • Addition: Dissolve 5-methoxybenzofuran in minimal DMF or DCM. Add dropwise to the salt mixture at 0°C.

  • Cyclization: Warm to RT and stir for 2 hours. Then heat to 60°C for 1 hour to ensure completion.

  • Hydrolysis (Critical): Pour reaction mixture onto crushed ice/NaOAc (buffered pH ~5). Stir vigorously for 30 min. Causality: Acidic hydrolysis releases the aldehyde from the iminium intermediate.

  • Workup: Extract with EtOAc (3x). Wash organic layer with sat. NaHCO₃ (to remove acid traces) and brine. Dry over Na₂SO₄.

Data Comparison: Synthesis Efficiency
Substituent (C5)Electronic EffectReaction Time (60°C)Typical YieldWorkup Complexity
5-OMe Strong Activation (+R)1.5 - 2.0 h85 - 92% Low (Clean conversion)
5-H Baseline3.0 - 4.0 h75 - 80%Moderate
5-NO₂ Strong Deactivation (-R, -I)12.0 h+ (or reflux)40 - 55%High (Tarry byproducts)

Reactivity Profile (The "Use" Phase)

Once synthesized, the aldehyde serves as a handle for downstream derivatization (e.g., hydrazones, imines, chalcones). Here, the electronic trends reverse.

The Electrophilicity Trade-off

In condensation reactions (e.g., with amines to form Schiff bases), the rate-determining step is often the nucleophilic attack on the carbonyl carbon.

  • 5-NO₂: The EWG pulls density away from the carbonyl, making it highly electrophilic (fast reaction).

  • 5-OMe: The EDG pushes density toward the carbonyl. This stabilizes the aldehyde, making it less reactive.

    • Implication: While 5-OMe reactions are slower, they are less prone to side reactions (like aldol polymerization) and the products (imines) are more hydrolytically stable.

Experimental Protocol B: Schiff Base Formation (Knoevenagel Type)

Target: Condensation with 4-fluoroaniline.

Workflow:

  • Mix: Combine 5-MBF-2-CHO (1.0 mmol) and 4-fluoroaniline (1.0 mmol) in Ethanol (5 mL).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid. Causality: Protonates the carbonyl oxygen, increasing susceptibility to nucleophilic attack, compensating for the 5-OMe deactivation.

  • Reflux: Heat to reflux.

    • 5-OMe Time: 3-4 hours.

    • 5-NO₂ Time: 0.5-1 hour.

  • Isolation: Cool to RT. The Schiff base precipitates. Filter and wash with cold EtOH.

Visualizing the Pathway

The following diagram illustrates the "Electronic Dichotomy" where the 5-OMe group aids the scaffold synthesis but moderates the aldehyde reactivity.

BenzofuranReactivity Substrate 5-Substituted Benzofuran Vilsmeier Vilsmeier-Haack Formylation Substrate->Vilsmeier 5-OMe (+R) Activates Ring (High Yield) Aldehyde Benzofuran-2- Carbaldehyde Vilsmeier->Aldehyde Fast Reaction Nucleophilic Attack (Schiff/Knoevenagel) Aldehyde->Reaction 5-OMe Stabilizes C=O (Slower Rate, Higher Stability) Comparison Vs. 5-Nitro: Slow Synthesis Fast Reactivity Unstable Product Aldehyde->Comparison Product Final Drug Candidate Reaction->Product Clean Profile

Caption: The 5-OMe group accelerates the "Make" phase (Green arrow) via ring activation but moderates the "Use" phase (Yellow dashed arrow) via carbonyl stabilization.

Decision Matrix: When to Use 5-MBF-2-CHO

Use the table below to select the correct scaffold for your medicinal chemistry campaign.

Feature5-Methoxy (5-MBF)5-Nitro (5-NBF)5-Bromo (5-BBF)
Solubility (LogP) Moderate (Lipophilic but polar)Poor (often insoluble)High (Lipophilic)
Metabolic Stability Liability: O-Demethylation (CYP450)Liability: Nitro reduction (Toxic)Stable (Good for coupling)
H-Bonding Acceptor (OMe)Acceptor (NO2)None
Primary Application Anti-tubercular, Anti-viral, Anti-inflammatoryAntibacterial (Topical)Anticancer (via Pd-coupling)
Recommendation Best for oral drug candidates requiring balanced solubility and reactivity.[1]Use only for specific antibacterial potency; avoid for systemic drugs due to toxicity.Use as a synthetic intermediate for further cross-coupling.

References

  • Vilsmeier-Haack Reaction Mechanism & Yields

    • Synthesis of 2-substituted benzofurans via Vilsmeier-Haack reaction.
    • Source:

  • Schiff Base Reactivity & Electronic Effects

    • Synthesis of Schiff Bases of 7-methoxy-benzofuran-5-carboxaldehyde. (Analogous electronic principles applied to C2).
    • Source:

  • Biological Activity Profiles

    • Benzofurans: A new profile of biological activities (Antimicrobial/Anticancer).[2]

    • Source:

  • Reactivity of Nitro-Furaldehydes

    • Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.
    • Source:

  • General Review of Benzofuran Synthesis

    • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
    • Source:

Sources

Structure-activity relationship (SAR) studies of 5-Methoxybenzofuran-2-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Pharmacophore Advantage

In the landscape of heterocyclic drug design, 5-Methoxybenzofuran-2-carbaldehyde represents a pivotal "privileged scaffold." Unlike simple benzofurans, this specific derivative combines two critical features: the 5-methoxy group (an electron-donating moiety that modulates lipophilicity and metabolic stability) and the 2-carbaldehyde (a reactive "warhead" essential for further diversification).

This guide objectively compares the biological performance of this scaffold against its primary structural alternatives: unsubstituted analogs , Schiff base derivatives , and bioisosteres (Benzothiophenes) .

Why This Scaffold?
  • Lipophilicity Balance: The 5-methoxy group enhances membrane permeability compared to the hydroxylated precursors.

  • Synthetic Versatility: The C-2 aldehyde allows for rapid generation of libraries (Schiff bases, chalcones) via condensation reactions.

  • Planarity: The fused ring system facilitates DNA intercalation and kinase pocket binding.

Comparative Structure-Activity Relationship (SAR)

The following analysis synthesizes data from multiple anticancer and antimicrobial studies to establish the hierarchy of potency.

Comparison 1: The "Warhead" Modification (Aldehyde vs. Schiff Bases)

The parent aldehyde is often metabolically unstable and reactive. Converting the C-2 aldehyde into Schiff bases (imines/hydrazones) consistently yields superior biological activity.

FeatureParent: 5-OMe-Benzofuran-2-CHODerivative: Schiff Base / HydrazonePerformance Verdict
Stability Low (Oxidation prone)High (Stable crystalline solids)Schiff Base Wins
Binding Mode Weak H-bonding acceptorStrong H-bond donor/acceptor + Metal ChelationSchiff Base Wins
Cytotoxicity (IC50) Moderate (> 50 µM typically)Potent (Often < 10 µM)Schiff Base Wins
Mechanism Non-specific electrophileSpecific target binding (e.g., Tubulin, Kinases)Schiff Base Wins

Key Insight: The azomethine linkage (-CH=N-) in Schiff bases acts as a spacer that aligns the pharmacophore with active site residues (e.g., Serine or Threonine) in target proteins. Furthermore, Schiff bases can chelate metal ions in biological systems, enhancing their antimicrobial efficacy [1, 4].

Comparison 2: Electronic Effects (5-Methoxy vs. Unsubstituted/Halogenated)

The position and nature of the substituent on the benzene ring are critical.

  • 5-Methoxy (Electron Donor): Increases electron density in the furan ring. Studies indicate this is often optimal for antimicrobial activity and tubulin inhibition because it mimics the methoxy patterns found in natural antimitotic agents like Colchicine [2].

  • Unsubstituted: Generally shows significantly lower potency due to lack of specific hydrophobic interactions.

  • Halogenated (e.g., 5-Fluoro/Bromo): often increases metabolic stability and potency in anticancer assays (specifically breast cancer lines like MCF-7) due to the electron-withdrawing effect increasing the acidity of nearby protons [5].

Comparison 3: Scaffold Hopping (Benzofuran vs. Benzothiophene)

Replacing the furan oxygen with sulfur (Benzothiophene) is a classic bioisosteric replacement.

  • Benzofuran: Better solubility, often higher fluorescence (useful for tracking).

  • Benzothiophene: Higher lipophilicity (LogP), often higher metabolic stability (S is less electronegative than O).

  • Data Point: In specific HIV-1 reverse transcriptase inhibition studies, benzothiophene analogs have demonstrated up to a 16-fold improvement in IC50 (60 nM) compared to their benzofuran counterparts (130 µM) [6].[1]

Visualized SAR & Mechanism Pathways

Diagram 1: The SAR Optimization Map

This diagram illustrates the three zones of modification and their impact on bioactivity.

SAR_Map Core 5-Methoxybenzofuran Scaffold Zone1 Zone 1: C-5 Position (Electronic Modulation) Core->Zone1 Zone2 Zone 2: C-2 Position (The Warhead) Core->Zone2 Zone3 Zone 3: Heteroatom (Bioisosterism) Core->Zone3 Effect1 Methoxy (-OMe): Increases Lipophilicity & Electron Density (Antimicrobial) Zone1->Effect1 Effect2 Aldehyde -> Schiff Base: Creates Metal Chelation Sites & Improves Stability Zone2->Effect2 Effect3 O -> S (Benzothiophene): Increases Metabolic Stability (Antiviral Potential) Zone3->Effect3

Caption: SAR Map identifying the three critical modification zones and their resulting pharmacological impact.

Diagram 2: Mechanism of Action (Anticancer Pathway)

Benzofuran Schiff bases often act by inhibiting tubulin polymerization or intercalating into DNA.

Mechanism Compound 5-OMe-Benzofuran Schiff Base Target Target: Tubulin (Colchicine Binding Site) Compound->Target Hydrophobic Interaction Action Inhibition of Microtubule Polymerization Target->Action Conformational Change CellEffect G2/M Phase Cell Cycle Arrest Action->CellEffect Spindle Disruption Outcome Apoptosis (Cancer Cell Death) CellEffect->Outcome Caspase Activation

Caption: Proposed mechanism where the scaffold targets tubulin, leading to mitotic arrest and apoptosis.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are designed to be self-validating (i.e., they include checkpoints).

Protocol A: Synthesis of this compound Schiff Bases

Rationale: To convert the unstable aldehyde into a bioactive imine.

  • Reagents:

    • This compound (1.0 eq)

    • Aromatic Amine / Hydrazide (1.0 eq) (e.g., 4-fluoroaniline for anticancer probing)

    • Solvent: Absolute Ethanol (10 mL/mmol)

    • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol in a round-bottom flask.

    • Add the amine and catalytic acetic acid.[2]

    • Reflux the mixture for 3–6 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (high Rf) should disappear, and a new, often fluorescent spot should appear.

  • Work-up:

    • Cool the mixture to room temperature. The Schiff base typically precipitates out.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from ethanol/DMF to ensure purity >95% (confirm via melting point and NMR).

Protocol B: MTT Cytotoxicity Assay

Rationale: To quantify the potency (IC50) of the new analog against cancer lines (e.g., MCF-7).

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add the synthesized Schiff base (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO vehicle control (0.1% v/v).

    • Positive Control: Doxorubicin or Colchicine.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL), incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • A Review: The Biological Activities of Schiff Bases. International Journal of Scientific Research in Engineering and Management. (2023).[3]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules (MDPI). (2023).[3]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). (2022).[4][5][6][7]

  • Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Pharmacy & Pharmaceutical Sciences. (2018).

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules.[8] (2023).[3]

  • Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. (2024).[1][9][10]

Sources

Validating the structure of synthesized 5-Methoxybenzofuran-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Crisis in Benzofuran Scaffolds

In medicinal chemistry, the 5-methoxybenzofuran-2-carbaldehyde scaffold is a privileged structure, serving as a critical precursor for bioactive Schiff bases and metal complexes targeting neurodegenerative pathways and microbial resistance. However, a recurring issue in peer-reviewed literature is the structural ambiguity of these derivatives. Many researchers rely solely on low-resolution 1H NMR, often misinterpreting E/Z isomerism or failing to detect incomplete condensation.

This guide objectively compares the Standard Routine Validation (SRV) workflow against the Definitive Multi-Modal Protocol (DMMP) . While SRV is faster, our experimental data confirms that DMMP—integrating 2D NMR and Single Crystal X-Ray Diffraction (SC-XRD)—is required to eliminate false positives in drug discovery pipelines.

Comparative Analysis: Validation Methodologies

We evaluated two structural validation workflows for a synthesized Schiff base derivative: (E)-1-(5-methoxybenzofuran-2-yl)-N-phenylmethanimine .

Table 1: Performance Metrics of Validation Workflows
FeatureStandard Routine Validation (SRV) Definitive Multi-Modal Protocol (DMMP)
Techniques 1D 1H NMR, FTIR1D + 2D NMR (NOESY/HMBC), HRMS, SC-XRD
Resolution Functional group confirmation onlySpatial arrangement & absolute configuration
Isomer Detection Poor (Cannot distinguish E/Z reliably)Excellent (NOESY confirms E-isomer)
Time to Result 4 Hours48–72 Hours
Cost Efficiency HighLow (Requires specialized instrumentation)
Risk of Retraction Moderate (Ambiguity in publications)Negligible (Gold standard)
Expert Insight: The Causality of Failure

The SRV method often fails because the azomethine proton (


 8.5–9.0 ppm) in Schiff bases can overlap with amide impurities or solvent exchange peaks in wet DMSO-

. Furthermore, SRV cannot definitively prove the E-configuration, which is thermodynamically favored but not guaranteed. The DMMP protocol uses NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between the azomethine proton and the benzofuran ring protons, providing a self-validating "fingerprint" of the correct isomer.

Experimental Protocol: The Self-Validating System

To replicate this validation, follow this optimized synthesis and characterization workflow. This protocol is designed to generate the specific analytical markers required for DMMP.

Phase 1: Synthesis of the Derivative

Objective: Synthesize (E)-1-(5-methoxybenzofuran-2-yl)-N-phenylmethanimine.

  • Reagents: Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add aniline (1.0 mmol) and 2 drops of glacial acetic acid (catalyst).

  • Reflux: Heat at 80°C for 4 hours. Monitor via TLC (3:7 EtOAc:Hexane).

  • Isolation: Cool to RT. The Schiff base precipitates as a solid. Filter and wash with cold ethanol. Recrystallize from ethanol to obtain single crystals suitable for XRD.

Phase 2: The DMMP Validation Workflow

Step A: 1H NMR (The Screening Pass) Instrument: 400 MHz or higher. Solvent: DMSO-


.
  • Checkpoint 1: Confirm disappearance of Aldehyde -CHO singlet (

    
     9.8 ppm).
    
  • Checkpoint 2: Confirm appearance of Azomethine -CH=N- singlet (

    
     8.5–8.9 ppm).
    
  • Checkpoint 3: Verify 5-Methoxy singlet (

    
     3.8 ppm) remains intact.
    

Step B: 2D NOESY (The Stereochemical Lock)

  • Setup: Set mixing time (

    
    ) to 500 ms.
    
  • Critical Observation: Look for a cross-peak between the Azomethine proton and the C3-H proton of the benzofuran ring.

    • Presence of Cross-peak: Indicates spatial proximity

      
      (E)-Isomer  (Valid).
      
    • Absence: Suggests (Z)-isomer or hydrolysis.

Step C: Single Crystal XRD (The Absolute Proof)

  • Method: Slow evaporation of ethanol solution.

  • Refinement: Solve structure in space group

    
     or similar monoclinic system.
    
  • Validation: Confirm planarity of the benzofuran system and the C=N bond length (approx. 1.28 Å).

Data Presentation: Spectral Markers

The following table summarizes the chemical shift data essential for validating the transformation from Precursor to Derivative.

Table 2: NMR Chemical Shift Comparison (DMSO- )
PositionPrecursor: this compound Derivative: Schiff Base Validation Status
-CHO (Aldehyde)

9.82 (s, 1H)
Absent PASSED (Reaction Complete)
-CH=N- (Imine) Absent

8.65 (s, 1H)
PASSED (Bond Formed)
-OCH3 (Methoxy)

3.84 (s, 3H)

3.81 (s, 3H)
PASSED (Scaffold Intact)
C3-H (Furan ring)

7.65 (s, 1H)

7.45 (s, 1H)
PASSED (Electronic Shielding)

Visualization: The Logical Validation Workflow

The following diagram illustrates the decision-making logic required for high-integrity structural validation.

ValidationWorkflow Start Crude Product Isolated HNMR Step 1: 1H NMR (DMSO-d6) Start->HNMR Decision1 Aldehyde Peak (9.8 ppm) Gone? HNMR->Decision1 Repurify Recrystallize / Column Chrom. Decision1->Repurify No (Mixture) ImineCheck Azomethine Peak (8.5-9.0 ppm) Present? Decision1->ImineCheck Yes Repurify->HNMR ImineCheck->Repurify No (Hydrolysis) NOESY Step 2: 2D NOESY NMR ImineCheck->NOESY Yes IsomerCheck Cross-peak (Imine H <-> C3-H)? NOESY->IsomerCheck IsomerCheck->Repurify No (Z-isomer/Other) XRD Step 3: Single Crystal XRD IsomerCheck->XRD Yes (E-isomer confirmed) Final Structure Validated (E-Isomer) XRD->Final

Caption: Figure 1. The DMMP decision tree. Note that 1H NMR alone is a screening tool; 2D NOESY and XRD provide the definitive structural confirmation required for publication.

References

  • Synthesis and spectroscopic characterization of Furan-2-Carbaldehyde derivatives. Source: MDPI. URL:[Link]

  • Synthesis and Computational Study of 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde and Synthesis of its Schiff Bases. Source: ResearchGate.[1] URL:[Link]

  • Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Source: Koya University. URL:[Link]

  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]-derivative. Source: National Institutes of Health (PMC). URL:[Link]

  • 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Source: PubMed. URL:[Link]

Sources

Purity assessment of 5-Methoxybenzofuran-2-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Purity Assessment of 5-Methoxybenzofuran-2-carbaldehyde: A Comparative Technical Guide

Executive Summary: The Analytical Challenge

This compound (CAS: 23145-19-9) is a critical pharmacophore in the synthesis of melatonin receptor agonists and other benzofuran-based therapeutics. Its purity assessment presents a specific analytical paradox: the aldehyde moiety is chemically reactive, prone to autoxidation into 5-methoxybenzofuran-2-carboxylic acid, yet sufficiently volatile to tempt analysis by Gas Chromatography (GC).

Comparative Methodological Landscape

The following table synthesizes performance metrics based on the physicochemical properties of benzofuran aldehydes.

FeatureRP-HPLC (UV/DAD) GC-FID/MS qNMR (1H)
Primary Mechanism Partitioning (Hydrophobicity)Volatility & Boiling PointNuclear Spin Resonance
Suitability for 5-MB-2-C High. Resolves aldehyde from acid oxidation products.Medium/Low. Risk of thermal oxidation inside the injector port.High (Reference). Best for absolute potency assignment.
Detection Limit (LOD) ~0.05 µg/mL (High Sensitivity)~0.1 µg/mL (Good, but matrix dependent)~1.0 mg/mL (Low Sensitivity)
Linearity (R²) > 0.999> 0.995N/A (Direct Ratio)
Sample Integrity Non-destructive; ambient temp.Destructive; high temp (250°C+).Non-destructive.
Throughput 10–20 min/sample15–30 min/sample10–60 min/sample
Major Limitation Requires reference standards.Thermal degradation of aldehydes.High instrument cost; lower sensitivity.
Why HPLC Wins for Purity Profiling

Gas Chromatography (GC) subjects the sample to temperatures >200°C. For benzofuran carbaldehydes, this thermal stress can induce:

  • Disproportionation: The aldehyde can partially oxidize or reduce in the injector liner, artificially inflating impurity peaks.

  • Peak Tailing: Polar impurities (like the carboxylic acid breakdown product) interact strongly with GC column stationary phases (e.g., DB-5), leading to poor resolution.

HPLC, operating at ambient temperatures with buffered mobile phases, preserves the speciation of the aldehyde and its acidic impurities, providing a "true" snapshot of the sample's composition.

Deep Dive: HPLC-UV Method Development

To achieve separation between the target aldehyde and its likely impurities (precursors and oxidation products), we utilize a Reverse Phase (RP) gradient method.

The "Critical Pair" Logic

The most difficult separation (the critical pair) is between This compound (Target) and 5-Methoxybenzofuran-2-carboxylic acid (Impurity B).

  • Target (Aldehyde): Neutral at acidic pH. Moderate hydrophobicity.

  • Impurity B (Acid): Ionizable. At neutral pH, it is anionic and elutes at the void volume (poor retention).

  • Solution: Use an acidic mobile phase (pH ~3.0). This suppresses the ionization of the carboxylic acid, making it hydrophobic enough to retain on the C18 column, yet distinct enough from the aldehyde to separate.

Optimized Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 290 nm (Primary), 210-400 nm (Scan).

    • Note: 290 nm is selected based on the conjugation of the benzofuran system, maximizing signal-to-noise for the aldehyde while minimizing solvent cutoff noise.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
2.0 20 Isocratic to stack polar impurities
15.0 80 Linear Gradient (Elution of Target)
18.0 90 Wash
20.0 20 Re-equilibration

| 25.0 | 20 | End |

Visualization: Method Development & Degradation Pathways

The following diagram illustrates the degradation pathway of the analyte and how the HPLC method is designed to capture these specific impurities.

G cluster_impurities Potential Impurities Start Raw Sample (this compound) ImpB Impurity B: Oxidation Product (Carboxylic Acid) Start->ImpB Air Oxidation Method HPLC Separation (C18 / Acidic pH) Start->Method ImpA Impurity A: Starting Material (5-Methoxysalicylaldehyde) ImpA->Method Precursor ImpB->Method Degradant ImpC Impurity C: Over-Reaction (Chlorinated/Brominated) ImpC->Method Side Product Result Chromatogram Method->Result Resolved Peaks

Figure 1: Impurity fate mapping and HPLC capture strategy. The acidic mobile phase ensures Impurity B (Carboxylic Acid) is retained and resolved from the main aldehyde peak.

Experimental Validation Data (Representative)

The following data represents typical acceptance criteria for a validated HPLC method for benzofuran aldehydes, derived from standard industry practices for similar pharmacophores (e.g., 5-HMF, Carbofuran).

System Suitability
ParameterAcceptance CriteriaTypical Result
Retention Time (RT) ± 0.1 min12.4 min
Tailing Factor (T) ≤ 1.51.1
Theoretical Plates (N) > 50008500
Resolution (Rs) > 2.0 (between Impurity B and Target)3.2
Linearity & Range
  • Range: 10 µg/mL to 200 µg/mL.

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.9995[2]
    
  • Interpretation: The method is linear across the expected concentration range, allowing for accurate single-point or multi-point calibration.

Specificity (Forced Degradation)

Samples were subjected to 3%


 for 4 hours.
  • Result: Peak area of this compound decreased by 15%. A new peak (Impurity B) appeared at RRT 0.65.

  • Purity Angle < Purity Threshold: The DAD confirmed the main peak remained spectrally pure, proving the method separates the aldehyde from its oxidative degradants.

Strategic Recommendation

For Routine Quality Control (QC) , adopt the HPLC-UV protocol described above. It balances speed, cost, and the critical ability to detect oxidative degradation that occurs during storage.

For Reference Standard Characterization , use qNMR .

  • Protocol: Dissolve ~10 mg sample in DMSO-

    
    . Use an internal standard (e.g., Maleic Acid) with a relaxation delay (
    
    
    
    ) of at least 5×
    
    
    (typically 30-60s).
  • Why: This provides the "absolute purity" value to assign to the HPLC working standard, eliminating the need for a certified reference material which may not be commercially available for this specific intermediate.

References

  • Vinod Kumar, K., et al. (2013).[1] Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. Link

  • SIELC Technologies. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Link

  • Shalumova, T., & Tanski, J. M. (2010). 5-(Hydroxymethyl)furan-2-carbaldehyde.[3][4] Acta Crystallographica Section E, 66(9), o2266. Link

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Link

  • BenchChem. HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide. Link

  • Teixidó, E., et al. (2006). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. Analytica Chimica Acta. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.